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AOA ACETATE

Cat. No.: B1171262
CAS No.: 188923-21-9
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Description

AOA Acetate (CAS 188923-21-9) is a derivative of aminooxyacetic acid that serves as a potent, broad-spectrum inhibitor of pyridoxal phosphate (PLP)-dependent enzymes . Its primary research value lies in its ability to inhibit key transaminases, such as aspartate aminotransferase (GOT1/2) and GABA transaminase (GABA-T), thereby modulating crucial metabolic and neurotransmitter pathways . In cancer research, particularly for c-MYC-overexpressing breast cancers, this compound targets glutamine metabolism by disrupting the malate-aspartate shuttle and inhibiting nucleotide synthesis. This action depletes amino acids like aspartate and alanine, induces endoplasmic reticulum stress, and triggers S-phase cell cycle arrest and apoptosis, demonstrating significant preclinical antitumor effects . In neuroscience, it is a classic tool compound for studying the GABAergic system. By inhibiting GABA-T, it reduces the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to increased GABA levels in tissues. This mechanism has been investigated for its anticonvulsant and potential tinnitus treatment properties, though clinical use is limited by side effects . The product is supplied for non-human, non-medical research applications only. It is strictly for use in laboratory settings and must not be used for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

188923-21-9

Molecular Formula

C8H17N

Synonyms

AOA ACETATE

Origin of Product

United States

Molecular Mechanisms of Action: Enzyme Inhibition and Target Interactions

Aminotransferase Inhibition

Aminotransferases, also known as transaminases, are a major class of PLP-dependent enzymes that AOA effectively inhibits. ontosight.aiontosight.ai These enzymes are central to the synthesis and degradation of amino acids by catalyzing the transfer of an amino group from an amino acid to a keto acid. ontosight.ai

Gamma-Aminobutyrate Aminotransferase (GABA-T) is a key enzyme in the metabolism of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.orgebi.ac.uk AOA is a potent inhibitor of GABA-T, both in vitro and in vivo. wikipedia.orgebi.ac.ukiosrjournals.org By inhibiting GABA-T, AOA prevents the breakdown of GABA, leading to an increase in its concentration in tissues. wikipedia.orgebi.ac.uk The inhibition of GABA-T by AOA has been shown to be competitive with respect to GABA. cdnsciencepub.com Studies have reported that synaptosomal GABA-T is more susceptible to inhibition by AOA compared to the enzyme from cytoplasmic mitochondria. cdnsciencepub.com The reaction between AOA and GABA-T is not rapidly reversible. nih.gov For instance, the second-order rate constant for the reaction with 4-aminobutyrate transaminase at 21°C was found to be 1300 M-1.s-1, and the reaction could not be reversed. nih.gov

Aspartate Aminotransferase (AST), another crucial PLP-dependent enzyme, is also a target of AOA inhibition. wikipedia.orgselleckchem.com AST plays a significant role in the malate-aspartate shuttle, a vital pathway for transferring reducing equivalents from the cytosol to the mitochondria. wikipedia.orgebi.ac.uk The inhibition of AST by AOA disrupts this shuttle. wikipedia.orgebi.ac.uk The reaction with aspartate transaminase is not rapidly reversible, with a second-order rate constant of 400 M-1.s-1 at 21°C. nih.gov Reversal of this inhibition was only significantly achieved by converting the enzyme to its pyridoxamine (B1203002) form. nih.gov Some studies have indicated that AST is more rapidly inactivated by AOA in intact liver cells compared to alanine (B10760859) aminotransferase. researchgate.net

Alanine Aminotransferase (ALT) is another aminotransferase that is inhibited by AOA. ontosight.ainih.gov ALT catalyzes the interconversion of alanine and α-ketoglutarate to pyruvate (B1213749) and glutamate (B1630785). nih.gov In vitro studies have suggested that ALT is more sensitive to inhibition by AOA than AST. researchgate.net However, in intact liver cells, AST appears to be inactivated more rapidly. researchgate.net The inhibition of ALT by AOA has been shown to be dose-dependent in both cytosolic and mitochondrial fractions of the liver in vitro. nih.gov In vivo, AOA primarily acts as an inhibitor of hepatic cytosolic ALT activity. nih.gov

Interactive Data Table: Inhibition of Aminotransferases by AOA

Enzyme TargetPrimary FunctionNature of InhibitionKinetic Data
Gamma-Aminobutyrate Aminotransferase (GABA-T) GABA metabolismCompetitive with GABA cdnsciencepub.comSecond-order rate constant: 1300 M⁻¹s⁻¹ (21°C) nih.gov
Aspartate Aminotransferase (AST) Malate-aspartate shuttle wikipedia.orgebi.ac.ukNot rapidly reversible nih.govSecond-order rate constant: 400 M⁻¹s⁻¹ (21°C) nih.gov
Alanine Aminotransferase (ALT) Alanine metabolism nih.govDose-dependent nih.govMore sensitive than AST in vitro researchgate.net

Specific Enzyme Targets and Inhibition Kinetics

Malate-Aspartate Shuttle Inhibition

AOA is a potent inhibitor of the malate-aspartate shuttle (MAS), a primary mechanism for transporting the reducing equivalents of cytosolic NADH into the mitochondria for oxidation. ebi.ac.ukwikipedia.orgoup.comnih.gov This inhibition is achieved by targeting aspartate aminotransferase, a PLP-dependent enzyme that is an essential component of the shuttle. ebi.ac.ukwikipedia.orgoup.com

By blocking the MAS, AOA prevents the reoxidation of NADH in the cytoplasm, leading to a significant negative shift in the cytosolic NAD+/NADH redox potential and an increase in the lactate-to-pyruvate ratio. nih.gov This disruption also hinders the ability of mitochondria to utilize pyruvate generated from glycolysis, effectively inducing a bioenergetic state described as a functional "hypoglycemia". ebi.ac.uknih.gov The inhibition of the MAS by AOA has been shown to impair the energy metabolism in various cell types, including microglia and breast adenocarcinoma cells, leading to decreased ATP levels and, in some cases, apoptosis. nih.govembopress.org

Table 3: Documented Effects of Malate-Aspartate Shuttle (MAS) Inhibition by AOA
Biological System/ModelObserved EffectSource
Cerebral Cortical SynaptosomesPrevents reoxidation of cytosolic NADH; inhibits mitochondrial use of glycolytic pyruvate. nih.gov
Isolated Perfused Rat HeartsInhibits glycolysis and suppresses complex I respiration. oup.com
Microglial BV2 CellsInduces apoptosis and decreases intracellular ATP levels. nih.gov
Breast Adenocarcinoma CellsDecreases cell proliferation by disrupting glycolysis. wikipedia.orgembopress.org

Influence on Other Pyridoxal (B1214274) Phosphate-Dependent Processes

Given its general mechanism of forming stable oxime complexes with PLP, AOA affects a wide range of PLP-dependent enzymes beyond those already discussed. ebi.ac.ukwikipedia.org These enzymes are central to amino acid metabolism. ebi.ac.uk

Some of the other key PLP-dependent enzymes and processes influenced by AOA include:

4-Aminobutyrate Aminotransferase (GABA-T): AOA is a well-known inhibitor of GABA-T, the enzyme responsible for the breakdown of the neurotransmitter GABA. ebi.ac.ukwikipedia.org This inhibition leads to an accumulation of GABA in tissues. wikipedia.org

Alanine Aminotransferase (ALT): AOA competitively inhibits this enzyme with respect to amino acid substrates. scirp.org

Alanine:glyoxylate (B1226380) Aminotransferase (AGT): AOA has been identified as a selective inhibitor for AGT, a hepatic peroxisomal enzyme. nih.gov

Aromatic Amino Acid Aminotransferases: In fungi, enzymes like Aro8p and Aro9p, which are involved in the catabolism of aromatic amino acids, are also targets of AOA. researchgate.net

The broad-spectrum inhibitory action of AOA on this vital class of enzymes underscores its significant impact on cellular metabolism.

Table 4: Summary of Various PLP-Dependent Enzymes Inhibited by Aminooxyacetate (AOA)
EnzymePrimary Consequence of InhibitionSource
4-Aminobutyrate Aminotransferase (GABA-T)Increased tissue levels of GABA. ebi.ac.ukwikipedia.org
Aspartate AminotransferaseInhibition of the Malate-Aspartate Shuttle. ebi.ac.ukoup.com
Alanine:glyoxylate Aminotransferase (AGT)Inhibition of hepatic glyoxylate transamination. nih.gov
Cystathionine (B15957) γ-Lyase (CSE)Reduced H₂S biogenesis. researchgate.net

Metabolic Pathway Modulation by Aminooxyacetic Acid

Impact on Amino Acid Metabolism and Homeostasis

AOA's broad inhibitory action on PLP-dependent enzymes leads to substantial shifts in the metabolic landscape of amino acids. wikipedia.org By blocking transaminase activity, AOA disrupts the synthesis and degradation of several key amino acids, impacting cellular growth, signaling, and energy production. nih.govebi.ac.uk

Aminooxyacetic acid is a recognized inhibitor of glutamine-utilizing transaminases, which are essential for the process of glutaminolysis. dovepress.com This metabolic pathway begins with the conversion of glutamine to glutamate (B1630785) by the enzyme glutaminase (B10826351) (GLS). biomolther.orgatsjournals.org Subsequently, glutamate is converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GLUD) or various aminotransferases. biomolther.orgatsjournals.orgembopress.org

AOA specifically targets and inhibits the aminotransferases, such as glutamate oxaloacetate transaminases (GOT1 and GOT2), that catalyze the conversion of glutamate to α-KG. atsjournals.orgembopress.orgfrontiersin.org This inhibition effectively blocks the entry of glutamine-derived carbon into the TCA cycle, a pathway crucial for energy production and the synthesis of biosynthetic precursors, particularly in rapidly proliferating cells like cancer cells. biomolther.orgembopress.org Studies in various cancer models, including breast and ovarian cancer, have demonstrated that AOA's suppression of glutaminolysis can inhibit cell proliferation and tumor growth. nih.govdovepress.comembopress.org The cytotoxic effects of AOA are often linked to its ability to disrupt glutamine-dependent metabolic pathways. nih.gov In some cellular contexts, the inhibition of glutamate conversion to α-KG by AOA can be rescued by providing a cell-permeable form of α-KG, confirming the specific metabolic block. embopress.org

A significant consequence of AOA's inhibition of transaminases is the depletion of cellular aspartate and alanine (B10760859) pools. nih.govnih.gov AOA is a potent inhibitor of aspartate aminotransferase (AST), also known as glutamate oxaloacetate transaminase (GOT), a PLP-dependent enzyme that is a key component of the malate-aspartate shuttle and central to amino acid metabolism. wikipedia.orgwikiwand.commdpi.com This enzyme reversibly transfers an amino group from glutamate to oxaloacetate to form aspartate and α-ketoglutarate. mdpi.com By inhibiting this enzyme, AOA disrupts the synthesis of aspartate. mdpi.comnih.gov

Similarly, AOA inhibits alanine transaminase (ALT), also known as glutamic-pyruvic transaminase (GPT), which is responsible for the synthesis of alanine from pyruvate (B1213749). semanticscholar.orgmdpi.com Research in breast cancer cells has shown that treatment with AOA leads to a significant decrease in both aspartate and alanine levels. nih.gov This depletion of critical non-essential amino acids can lead to cell cycle arrest, particularly at the S-phase, and induce apoptosis through pathways like the endoplasmic reticulum (ER) stress response. nih.govaacrjournals.org The reduction in aspartate and alanine levels has been confirmed in various experimental models, including rat brain tissue and different cancer cell lines following AOA administration. nih.govnih.gov In some cases, the cytotoxic effects of AOA can be reversed by the exogenous addition of aspartate, highlighting the critical role of aspartate depletion in AOA's mechanism of action. nih.gov

Table 1: Effect of Aminooxyacetic Acid (AOA) on Metabolite Levels in SUM159 Breast Cancer Cells

MetaboliteChange upon AOA Treatment
AlanineSignificant Decrease nih.gov
AspartateSignificant Decrease nih.gov
GlutamateNo Significant Change nih.gov

This table summarizes data from magnetic resonance spectroscopy (MRS) analysis of SUM159 cells treated with AOA, as reported in a study on glutamine metabolism in breast cancer. nih.gov

Aminooxyacetic acid is widely recognized as a potent inhibitor of 4-aminobutyrate aminotransferase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.orgwikiwand.com By inhibiting GABA-T in vitro and in vivo, AOA prevents the breakdown of GABA, leading to a significant accumulation of GABA levels in various tissues, particularly in the brain. wikipedia.orgnih.gov This property makes AOA a valuable experimental tool for studying regional GABA turnover rates in animal models. wikipedia.orgdreamstime.com

The rate of GABA accumulation following the administration of AOA is used to estimate the rate of GABA synthesis. nih.govcapes.gov.br Studies in rats have shown that intravenous injection of AOA causes a rapid and dose-dependent increase in GABA concentrations in brain regions like the cerebellum. nih.gov For instance, the rate of GABA accumulation in the cerebellum was measured to be 0.086 µmol/g/min during the first 15 minutes after AOA injection. nih.gov While AOA can also inhibit glutamate decarboxylase (GAD), the enzyme that synthesizes GABA, its inhibitory constant (Ki) for GABA-T is substantially lower, allowing for a therapeutic or experimental window where GABA degradation is preferentially blocked. sigmaaldrich.com The elevation of GABA levels is a consistent and primary effect of AOA on the GABAergic system. nih.gov

Table 2: Effect of AOA Injection on GABA Accumulation in Rat Cerebellum

Time Post-Injection (IV)Rate of GABA Accumulation (µmol/g/min)
First 15 minutes0.086 nih.gov
After 15 minutes0.034 nih.gov

This table shows the rate of GABA accumulation in the rat cerebellum after intravenous (IV) injection of AOA (50-150 mg/kg), indicating a rapid initial inhibition of GABA-T. nih.gov

AOA significantly impacts the homeostasis of β-amino acids by inhibiting the transaminases involved in their catabolism. nih.gov Experimental studies in rats have demonstrated that the administration of AOA induces a state of experimental beta-alaninuria, characterized by a dramatic increase in the urinary excretion of β-alanine. nih.gov One study reported a 27-fold increase in β-alanine excretion following a single injection of AOA. nih.gov

This effect is attributed to the inhibition of β-alanine transaminase. nih.gov Concurrently, AOA injection also leads to a significant increase in the excretion of β-aminoisobutyric acid (BAIBA) and GABA, with reported increases of 13-fold and 9-fold, respectively. nih.gov The mechanism is the same: inhibition of the transaminating enzymes responsible for their breakdown, such as alanine-glyoxylate transaminase (AGXT2) and GABA-T, which are known to process β-alanine. nih.gov The administration of AOA leads to elevated tissue levels of β-alanine in the liver and kidney, further supporting its role as an inhibitor of β-alanine degradation. nih.gov This research indicates that transamination is a critical step in the metabolic pathway of these β-amino acids. nih.govnih.gov

Table 3: Fold Increase in Urinary Excretion of Amino Acids After AOA Injection in Rats

Amino AcidFold Increase in Excretion
Beta-Alanine (BALA)27-fold nih.gov
Beta-Aminoisobutyric Acid (BAIBA)13-fold nih.gov
Gamma-Aminobutyric Acid (GABA)9-fold nih.gov

This table quantifies the increase in urinary excretion of specific amino acids in rats following subcutaneous injection of AOA, as identified by chromatographic analyses. nih.gov

The biosynthesis of polyamines (such as spermine (B22157) and spermidine) and the plant hormone ethylene (B1197577) are interconnected as they share a common precursor, S-adenosylmethionine (SAM). oup.comtandfonline.comsinica.edu.tw In plant systems, SAM can either be converted to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene, or it can provide aminopropyl groups for the synthesis of spermidine (B129725) and spermine from putrescine. oup.comresearchgate.net This creates a competitive relationship between the two pathways. oup.comtandfonline.com

AOA is an inhibitor of ACC synthase, a key enzyme in the ethylene biosynthesis pathway. tandfonline.comresearchgate.net By inhibiting ethylene production, AOA can increase the availability of the common precursor SAM for the polyamine biosynthetic pathway. oup.com Research in cut carnation flowers and Hiproly barley callus has shown that treatment with AOA, which inhibits ethylene synthesis, leads to an increase in the levels of polyamines like spermine. oup.comtandfonline.com This effect is believed to result from the shunting of SAM away from the ethylene pathway and towards the polyamine pathway. oup.com Conversely, inhibiting polyamine synthesis has been shown to enhance ethylene production. tandfonline.comsinica.edu.tw These findings illustrate that AOA can indirectly regulate polyamine levels by modulating the flux of a shared metabolic precursor. oup.comtandfonline.com

The catabolism of aromatic amino acids (AAAs)—phenylalanine, tyrosine, and tryptophan—is initiated by transamination, a reaction catalyzed by PLP-dependent aromatic aminotransferases (AroAT). researchgate.netfrontiersin.org These enzymes transfer the amino group from the aromatic amino acid to an α-keto acid, typically α-ketoglutarate, forming an aromatic α-keto acid and glutamate. researchgate.netfrontiersin.org

As a general inhibitor of PLP-dependent enzymes, AOA can block the activity of these aromatic aminotransferases. researchgate.net In fungi like Candida albicans, the enzyme Aro8 is a versatile aminotransferase active against aromatic amino acids, lysine (B10760008), and histidine. researchgate.net Studies have shown that AOA can inhibit the growth of C. albicans, and this is partly attributed to its effect on aminotransferases involved in amino acid metabolism. researchgate.net By inhibiting the initial transamination step, AOA effectively blocks the entry of aromatic amino acids into their respective catabolic pathways, which are crucial for generating energy and various secondary metabolites. frontiersin.orgencyclopedia.pub

Effects on Central Carbon Metabolism

AOA's role as a metabolic modulator is centered on its ability to disrupt the intricate network of central carbon pathways. By inhibiting the malate-aspartate shuttle, AOA effectively uncouples cytosolic glycolysis from mitochondrial oxidative phosphorylation, leading to significant shifts in cellular energy strategy and nutrient utilization. wikipedia.orgfrontiersin.orgnih.gov

Aminooxyacetic acid directly impacts the rate of glycolysis by impeding the reoxidation of cytosolic NADH by the mitochondria. nih.gov Glycolysis, the metabolic pathway that converts glucose into pyruvate, generates NADH in the cytosol. For glycolysis to proceed, cytosolic NAD+ must be regenerated from this NADH. The malate-aspartate shuttle is a primary mechanism for this regeneration in many cell types. nih.govbiorxiv.org

In specific contexts, such as post-ischemic reperfusion in the heart, AOA administration has been observed to inhibit glycolytic flux while paradoxically increasing glucose oxidation. oup.comoup.com This highlights the context-dependent nature of AOA's effects on glucose metabolism.

Table 1: Summary of AOA's Effects on Glycolysis and Related Metabolites

Cell/Tissue Type Experimental Condition Effect of AOA Reference(s)
Guinea-Pig Cerebral Cortical Synaptosomes In vitro Inhibition of glycolytic pyruvate utilization; Increased lactate (B86563)/pyruvate ratio. nih.gov
C6 Glioma Cells In vitro Decreased glycolytic rate; Reduced extracellular lactate and pyruvate levels. frontiersin.orgresearchgate.netselleckchem.com
Isolated Perfused Rat/Rabbit Heart Post-ischemic reperfusion Inhibited glycolytic flux; Decreased lactate washout. oup.comoup.com
Classically Activated M1 Macrophages In vitro Inhibited lactic acid production and glycolysis. ebi.ac.uk
Breast Adenocarcinoma Cells In vitro Disrupts glycolysis, leading to decreased cell proliferation. ebi.ac.uk

The metabolic bottleneck created by AOA at the level of pyruvate utilization has direct consequences for acetyl-CoA metabolism. Acetyl-CoA is a central metabolic hub, primarily formed from the decarboxylation of pyruvate by the pyruvate dehydrogenase (PDH) complex within the mitochondria. arvojournals.org It serves as the primary substrate for the TCA cycle and is the building block for fatty acid synthesis. nih.gov

By preventing mitochondria from utilizing glycolytic pyruvate, AOA effectively limits the substrate available for the PDH complex. wikipedia.orgnih.govnih.gov This leads to a reduction in the rate of acetyl-CoA synthesis from glucose. The diminished availability of mitochondrial acetyl-CoA can, in turn, impact related anabolic pathways. For example, fatty acid synthesis, which relies on the export of citrate (B86180) (derived from acetyl-CoA and oxaloacetate) from the mitochondria to the cytosol, can be indirectly inhibited. nih.govnih.gov Research in rat adipose tissue has shown that the inhibition of transaminases by AOA can abolish the valine-induced inhibition of fatty acid synthesis, a process linked to reduced pyruvate availability for PDH. nih.gov

Studies using isotopic tracers have demonstrated that AOA treatment leads to a significant reduction in the enrichment of TCA cycle intermediates derived from labeled glucose. In breast cancer cells, a combination of AOA and β-lapachone synergistically downregulated the TCA cycle, evidenced by decreased labeling in citrate, glutamate, and succinate (B1194679). nih.govmdpi.com This indicates a reduced flux of carbon from glycolysis into the TCA cycle. In perfused livers, AOA was shown to decrease the concentrations of oxaloacetate and α-ketoglutarate, even in conditions where gluconeogenesis from pyruvate (which does not strictly require the shuttle) was not inhibited. nih.gov This suggests a broader disruption of aminotransferase activity that is crucial for maintaining the pool of TCA cycle intermediates.

Table 2: Impact of AOA on TCA Cycle Intermediates

Intermediate Cell/Tissue Type Observed Change Reference(s)
Citrate MDA-MB-231 Breast Cancer Cells Decreased 13C enrichment from glucose. nih.govmdpi.com
α-Ketoglutarate Perfused Rat Liver Decreased concentration. nih.gov
Glutamate MDA-MB-231 Breast Cancer Cells Decreased 13C enrichment from glucose. nih.govmdpi.com
Succinate MDA-MB-231 Breast Cancer Cells Decreased 13C enrichment from glucose. nih.govmdpi.com
Oxaloacetate Perfused Rat Liver Decreased concentration. nih.gov
Malate (B86768) MDA-MB-231 Breast Cancer Cells Reduced 13C enrichment from glucose. mdpi.com

Specific Metabolic Adaptations and Responses

Cells subjected to the metabolic constraints imposed by AOA often exhibit adaptive responses to survive. These adaptations aim to circumvent the blocked pathways and restore metabolic homeostasis, particularly redox balance and energy production.

One significant adaptation is an increased reliance on anaplerotic pathways, such as glutaminolysis. With the entry of glucose-derived carbon into the TCA cycle impaired, cells may increase their uptake and metabolism of glutamine. mdpi.com Glutamine can be converted to glutamate and then to α-ketoglutarate, thereby replenishing TCA cycle intermediates and supporting mitochondrial respiration and biosynthesis. nih.gov Metabolic modeling suggests that increased glutamine anaplerosis can be a protective mechanism in cancer cells when the malate-aspartate shuttle is inhibited by AOA. mdpi.com

Another adaptive mechanism involves the pyruvate-alanine cycle. In hepatocytes with deficient mitochondrial pyruvate transport, the cells compensate by increasing pyruvate-alanine transamination. When AOA is introduced, it inhibits this compensatory transamination, leading to further reductions in mitochondrial pyruvate metabolism and glucose production. nih.gov This demonstrates that in response to one metabolic block, cells can become more reliant on other transaminase-dependent pathways, making them particularly vulnerable to AOA.

Furthermore, the blockage of the malate-aspartate shuttle forces the cytosol to find alternative ways to regenerate NAD+ from NADH. This often results in an increased conversion of pyruvate to lactate via lactate dehydrogenase, even in the presence of oxygen, a hallmark of the Warburg effect. frontiersin.orgnih.gov This metabolic reprogramming allows glycolysis to continue, albeit at a potentially reduced rate, providing a source of ATP independent of mitochondrial oxidative phosphorylation.

Cellular and Subcellular Effects of Aminooxyacetic Acid

Cell Growth Dynamics and Proliferation Inhibition

AOA has been demonstrated to inhibit the proliferation of various cell types, with a pronounced effect on cancer cells. selleckchem.com In colon cancer cell lines such as HCT116 and HT-29, AOA treatment leads to a reduction in cell proliferation. pnas.org Similarly, it has been shown to suppress the growth of breast adenocarcinoma and C6 glioma cells. selleckchem.comselleckchem.com The inhibitory effect on cell growth is often dose-dependent. medchemexpress.com

Notably, the sensitivity to AOA can be influenced by the metabolic state of the cells. For instance, glutamine-dependent cell lines exhibit greater inhibition of cell growth in the presence of AOA compared to cells that are less reliant on glutamine. medchemexpress.comglpbio.com In studies on Candida albicans, AOA was found to retard growth in a minimal medium where amino acids were the sole nitrogen source, an effect that was reversible in a complex medium, indicating that its inhibitory action is not due to general toxicity but rather its interference with specific metabolic pathways. researchgate.net

Research on prodrugs of AOA, such as the isopropyl ester derivative YD0251, has shown even more potent antiproliferative efficacy in colon cancer cell models compared to AOA itself. nih.govnih.gov This suggests that enhancing the cellular uptake or targeting of AOA can amplify its growth-inhibitory effects.

Table 1: Effect of Aminooxyacetic Acid on Cell Proliferation

Cell Line Observation Reference
HCT116 (Colon Cancer) Reduced cell proliferation. pnas.org
HT-29 (Colon Cancer) Reduced cell proliferation. pnas.org
C6 Glioma Cells Dose-dependently decreased cell survival. medchemexpress.com
Breast Adenocarcinoma Suppressed growth. selleckchem.com
Glutamine-Dependent Cells Greater inhibition of cell growth compared to less dependent cells. medchemexpress.comglpbio.com
Candida albicans Growth retardation in minimal medium. researchgate.net

Cell Cycle Regulation and Arrest

AOA influences cell proliferation by directly impacting the cell cycle, the series of events that take place in a cell leading to its division and duplication. khanacademy.orgkhanacademy.org In C6 glioma cells, treatment with AOA leads to a significant increase in the percentage of cells arrested in the G0/G1 phase of the cell cycle. medchemexpress.comglpbio.com This arrest is accompanied by a corresponding decrease in the percentage of cells in the S and G2/M phases, ultimately leading to a reduction in the number of cells undergoing division. medchemexpress.comglpbio.com

This cell cycle arrest is a key mechanism behind AOA's antiproliferative effects. researchgate.netfrontiersin.org By halting cells in the G0/G1 phase, AOA prevents them from proceeding to the S phase, where DNA synthesis occurs, and subsequently to the G2/M phase, where the cell prepares for and undergoes mitosis. medchemexpress.comglpbio.com Research has indicated that in K-Ras mutant cancer cells, blocking the anaplerotic utilization of glutamine with AOA can cause cell cycle arrest in the S and G2/M phases. cuny.edu

Mechanisms of Regulated Cell Death

AOA can trigger regulated cell death pathways, primarily apoptosis, and has also been associated with necrosis in certain contexts.

AOA has been shown to induce apoptosis, or programmed cell death, in several cell types. In C6 glioma cells, AOA treatment significantly increases the percentage of cells in early-stage apoptosis. medchemexpress.comglpbio.com This pro-apoptotic effect is a critical component of its anticancer activity.

Furthermore, AOA can sensitize cancer cells to other therapeutic agents. For example, in colon cancer cells, co-incubation with AOA enhances the apoptosis induced by the chemotherapeutic drug oxaliplatin (B1677828). ebi.ac.uknih.govnih.gov This synergistic effect is characterized by the increased activation of the caspase cascade, a family of proteases that are central to the execution of apoptosis. ebi.ac.uknih.gov The induction of apoptosis by AOA is often linked to an increase in intracellular reactive oxygen species (ROS). ebi.ac.uknih.govnih.gov

In addition to apoptosis, AOA treatment has been observed to increase necrosis in C6 glioma cells. selleckchem.comselleckchem.commedchemexpress.comresearchgate.net Necrosis is a form of cell death that is typically considered unregulated and results from cellular injury. The observation that AOA can lead to an increase in both apoptotic and necrotic cell populations suggests that its cytotoxic effects can be complex and may depend on the specific cellular context and concentration of the compound. medchemexpress.com

Table 2: Effects of Aminooxyacetic Acid on Regulated Cell Death

Cell Type Effect Mechanism Reference
C6 Glioma Cells Increased apoptosis and necrosis. Not specified in detail. selleckchem.comselleckchem.commedchemexpress.com
Colon Cancer Cells Sensitizes to oxaliplatin-induced apoptosis. Increased activation of caspase cascade, increased ROS. ebi.ac.uknih.govnih.gov

Induction of Cellular Stress Pathways

AOA can induce cellular stress, particularly by affecting the endoplasmic reticulum.

AOA has been implicated in the induction of the endoplasmic reticulum (ER) stress response. nih.gov The ER is a critical organelle involved in protein folding and synthesis, and disruptions to its function can trigger a stress response that may ultimately lead to cell death. The depletion of amino acids resulting from AOA's inhibition of transaminases can trigger ER stress. smolecule.com

In studies related to alcohol-induced learning and memory deficits, AOA was found to regulate the level of ER stress. nih.govnih.gov Specifically, it was shown to restore the level of BiP (Binding Immunoglobulin Protein), a key indicator of ER stress, thereby alleviating mitochondrial dysfunction. nih.govnih.gov While some studies suggest H₂S protects against ER stress-induced cell death, others indicate AOA can modulate ER stress levels. nih.govahajournals.org

Modulation of Intracellular Metabolite Pools

Aminooxyacetic acid (AOA) significantly alters the balance of intracellular metabolites by inhibiting key enzymes, primarily pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferases. wikipedia.orgebi.ac.uk Its most well-documented effect is the inhibition of the malate-aspartate shuttle (MAS), a critical pathway for transferring the reducing equivalents of cytosolic NADH into the mitochondria for oxidative phosphorylation. wikipedia.orgebi.ac.uknih.govebi.ac.uk By blocking aspartate aminotransferase, a core component of the MAS, AOA disrupts major metabolic fluxes, including glycolysis and the tricarboxylic acid (TAC) cycle. wikipedia.orgnih.govnih.gov This interference leads to widespread changes in the concentrations of various intracellular metabolites. nih.govnih.gov

In Trichomonas vaginalis, treatment with AOA resulted in substantial changes in the pool sizes of aspartate, glutamate (B1630785), pyruvate (B1213749) plus oxaloacetate, and 2-oxoglutarate, indicating a broad disruption of amino acid metabolism. nih.gov Similarly, global metabolomic analysis in breast cancer cells treated with AOA revealed significant, treatment-dependent separation in the intracellular pools of extracted metabolites. nih.gov This demonstrates AOA's capacity to induce comprehensive metabolic perturbations across different cell types.

Table 1: Reported Effects of Aminooxyacetic Acid on Key Intracellular Metabolite Levels

Metabolite Cell/Tissue Type Observed Effect Source
Aspartate Trichomonas vaginalis Increased nih.gov
Glutamate Trichomonas vaginalis Altered (large changes) nih.gov
Pyruvate C6 Glioma Cells Decreased (extracellular) ebi.ac.ukselleckchem.comresearchgate.net
Lactate (B86563) C6 Glioma Cells Decreased (extracellular) ebi.ac.ukselleckchem.comresearchgate.net
Lactate M1 Macrophages Decreased ebi.ac.ukresearchgate.net
Lactate MDA-MB-231 NQO1+ Cells Significantly hampered secretion (~85%) nih.gov

A primary consequence of AOA's inhibitory action on the malate-aspartate shuttle is the disruption of cellular energy production, leading to a notable decrease in intracellular adenosine (B11128) triphosphate (ATP) levels. nih.govebi.ac.ukselleckchem.comfrontiersin.org The inhibition of the MAS prevents the re-oxidation of cytosolic NADH by the mitochondria, which in turn hinders oxidative phosphorylation, the most efficient pathway for ATP synthesis. wikipedia.orgnih.govfrontiersin.org This reduction in ATP production has been observed across various cell types, including cancer cells and immune cells. ebi.ac.ukselleckchem.comresearchgate.net

In C6 glioma cells, AOA treatment leads to decreased intracellular ATP levels by inhibiting glycolysis. ebi.ac.ukselleckchem.comresearchgate.net Similarly, in studies on osteoclast differentiation, AOA was found to attenuate mitochondrial oxidative phosphorylation, resulting in reduced ATP production. nih.govfrontiersin.org Interestingly, while AOA generally decreases ATP levels by blocking the MAS, in certain contexts, such as in classically activated M1 macrophages, it has been reported to inhibit glycolysis while enhancing ATP levels, suggesting a complex, cell-type-specific metabolic reprogramming effect. ebi.ac.ukresearchgate.net

Table 2: Research Findings on AOA-Induced ATP Level Alterations

Cell Type Context Key Finding Mechanism Source
C6 Glioma Cells Cancer Metabolism Decreased intracellular ATP levels. Inhibition of malate-aspartate shuttle, leading to reduced glycolysis. ebi.ac.ukselleckchem.comresearchgate.net
Prostate Cancer Cells Cancer Metabolism Decreased intracellular ATP levels. Suppression of energy metabolism. researchgate.net
Bone Marrow Macrophages (BMMs) Osteoclastogenesis Decreased ATP levels under RANKL-induced conditions. Attenuation of mitochondrial oxidative phosphorylation. nih.govfrontiersin.org
M1 Macrophages Immune Metabolism Enhanced ATP levels. Inhibition of glycolysis and lactate production, restoring the TCA cycle. ebi.ac.ukresearchgate.net

Direct studies detailing the impact of aminooxyacetic acid on choline (B1196258) metabolism are limited; however, evidence suggests an indirect influence, particularly in the context of neuroexcitation and membrane lipid catabolism. dtic.mil Conditions involving intense neuronal activity, such as seizures induced by convulsants like soman (B1219632) or bicuculline, are associated with the breakdown of phosphatidylcholine, a major component of cell membranes. dtic.mil This catabolism leads to an increase in the levels of free fatty acids and choline in the brain. dtic.mil

Research has shown that AOA can be effective against soman-induced seizures. dtic.mil Pre-treatment with anticonvulsants, which prevents seizures, also prevents the associated increases in brain choline and free fatty acids. dtic.mil While AOA's primary anticonvulsant mechanism is thought to be the elevation of GABA levels, its effectiveness in these seizure models implies it can mitigate the downstream metabolic consequences, including the perturbation of choline pools that results from excitotoxic membrane degradation. wikipedia.orgdtic.mil

Influence on Protein Acetylation

Aminooxyacetic acid can indirectly influence protein acetylation, a critical post-translational modification that regulates protein function and gene expression. nih.govwikipedia.org This influence is not due to direct inhibition of lysine (B10760008) acetyltransferases (KATs) or deacetylases (KDACs), but rather through its modulation of metabolic pathways that supply the acetyl group donor, acetyl-CoA. researchgate.netwikipedia.org

Inflammatory stress can promote the hyperacetylation of mitochondrial proteins. researchgate.net For instance, in response to lipopolysaccharide (LPS), hepatic fatty acid oxidation is increased, generating acetyl-CoA. researchgate.net This rise in acetyl-CoA can, in turn, increase the acetylation levels of key metabolic enzymes, including components of the malate-aspartate shuttle like mitochondrial glutamate oxaloacetate transaminase 2 (GOT2) and malate (B86768) dehydrogenase 2 (MDH2). researchgate.net Since AOA is a potent inhibitor of transaminases like GOT2, it can interfere with this cycle. wikipedia.orgresearchgate.net By inhibiting a key enzyme that is itself regulated by acetylation, AOA has the potential to alter the metabolic state that drives these acetylation events, although the precise downstream consequences of this interaction on the broader protein acetylome are still being explored.

Investigation in Preclinical Research Models

In Vitro Cell Culture Models

In vitro studies using cultured cells have been fundamental in identifying the molecular targets and mechanisms of action of AOA. These models allow for controlled experiments to dissect its effects on specific cell types, including cancer cells, neurons, and glial cells, as well as its influence on fungal and plant systems.

AOA has demonstrated significant effects on various cancer cell lines, primarily through the inhibition of key metabolic enzymes. Its actions are often linked to the inhibition of cystathionine-β-synthase (CBS) and the malate-aspartate shuttle (MAS), which are crucial for the bioenergetics and proliferation of cancer cells. mdpi.compnas.orgselleckchem.com

Breast Cancer: AOA has been shown to selectively inhibit the proliferation of breast cancer cells. selleckchem.com Research indicates its inhibitory effects are related to the suppression of tumor cell bioenergetics, specifically through the inhibition of aspartate aminotransferase activity. spandidos-publications.com In NQO1+ breast cancer cell lines like MDA-MB-231 NQO1+, AOA works synergistically with other compounds, such as β-lapachone, to perturb cellular metabolism. mdpi.com

Glioma: In C6 glioma cells, AOA acts as a malate-aspartate shuttle inhibitor, leading to decreased intracellular ATP levels, alterations in the cell cycle, and an increase in apoptosis and necrosis. selleckchem.comresearchgate.netnih.gov It also reduces the glycolytic rate and the levels of extracellular lactate (B86563) and pyruvate (B1213749) without affecting the mitochondrial membrane potential. selleckchem.comresearchgate.net Notably, these toxic effects were not observed in primary astrocyte cultures, suggesting a degree of selectivity for cancer cells. selleckchem.comnih.gov

Hepatocellular Carcinoma: While direct studies on hepatocellular carcinoma are less detailed in the provided context, the known mechanisms of AOA in other cancers, such as metabolic disruption, are relevant.

Colon Cancer: Colon cancer cells exhibit an upregulation of the H2S-producing enzyme CBS, which promotes tumor growth. pnas.org AOA, as a CBS inhibitor, has been shown to reduce the proliferation, migration, and invasion of HCT116 colon cancer cells. pnas.org It suppresses mitochondrial function, including oxygen consumption and ATP turnover, as well as glycolysis. pnas.org Furthermore, AOA sensitizes colon cancer cells (HCT116 and HT29) to the chemotherapeutic agent oxaliplatin (B1677828) by increasing apoptosis. ebi.ac.ukjcancer.org This sensitization is linked to an increase in reactive oxygen species (ROS) and a decrease in glutathione (B108866) (GSH) synthesis. ebi.ac.ukjcancer.org Prodrugs of AOA, such as YD0251, have been developed to improve its antiproliferative efficacy in HCT116 cells. mdpi.comresearchgate.netnih.gov

Cancer TypeCell LinesKey FindingsCitations
Breast Cancer MDA-MB-231, T47D, MCF-7Selectively inhibits proliferation; suppresses tumor cell bioenergetics; synergistic effects with β-lapachone. selleckchem.comspandidos-publications.commdpi.com
Glioma C6Inhibits malate-aspartate shuttle, decreases ATP, alters cell cycle, induces apoptosis; reduces glycolysis. selleckchem.comresearchgate.netnih.govfrontiersin.org
Colon Cancer HCT116, HT-29, LoVoInhibits CBS, reduces proliferation, migration, and invasion; suppresses mitochondrial function; sensitizes cells to oxaliplatin. mdpi.compnas.orgebi.ac.ukjcancer.org

AOA's role as an inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as GABA-transaminase (GABA-T) and aspartate aminotransferase, makes it a significant modulator of neuronal and glial cell function. ebi.ac.ukwikipedia.org

Astrocytes: In primary astrocyte cultures, AOA does not affect cell survival at concentrations that are toxic to glioma cells. selleckchem.comnih.gov It is used as a tool to study glutamate (B1630785) metabolism, where it inhibits the oxidation of glutamate in the TCA cycle. tandfonline.comfrontiersin.org This inhibition demonstrates that a substantial portion of glutamate taken up by astrocytes is metabolized oxidatively. tandfonline.com Studies in cultured mouse astrocytes showed that AOA inhibits glutamate-oxaloacetic transaminase, affecting the metabolic fate of glutamate and the production of aspartate. nih.gov In the supraoptic nucleus, the excitatory effects of oxytocin (B344502) on neurons are blocked by AOA, suggesting the involvement of H2S produced by astrocytes. karger.comfigshare.com

Microglia: In BV2 microglial cells, AOA has been shown to block lipopolysaccharides (LPS)-induced activation. ebi.ac.uknih.gove-century.us As a MAS inhibitor, it significantly attenuates the LPS-induced increase in nitric oxide, a marker of microglial activation. ebi.ac.uknih.gov AOA also blocks the increased protein levels of iNOS, TNF-α, and COX-2 and decreases the nuclear translocation of NF-κB, indicating it may be an agent for inhibiting microglial activation. ebi.ac.uknih.gove-century.us It has been found to regulate the survival and energy metabolism of both resting and activated microglia by inhibiting MAS activity. frontiersin.org

Research into AOA's antifungal properties has been explored, though its efficacy varies. In one study, derivatives of α-aminooxyacetic acid were tested against several fungi, including Candida albicans. The results indicated that the growth of C. albicans was not affected by the tested compounds, suggesting a specific mechanism of action that may not extend to this particular fungus. biorxiv.orgresearchgate.net Other research points to the ability of Candida albicans to neutralize acidic environments through the catabolism of amino acids to produce ammonia, a process in which aminotransferases, potential targets of AOA, are involved. nih.gov In baker's yeast (Saccharomyces cerevisiae), the aminotransferase inhibitor aminooxyacetate was shown to affect succinate (B1194679) accumulation under anaerobic conditions by altering the cellular level of aspartate. nih.gov

AOA has been identified as an effective plant growth regulator. It functions as an inhibitor of ethylene (B1197577) biosynthesis by targeting 1-aminocyclopropane-1-carboxylate synthase. ebi.ac.uk This action can retard plant height growth without significantly impacting flowering, which is a desirable trait for bedding plants. google.com In studies on potted carnations (Dianthus caryophyllus), AOA was shown to significantly decrease ethylene production, thereby extending the plant's longevity and maintaining visual quality. scielo.br In Arabidopsis thaliana, AOA is used as a photorespiratory inhibitor. Its application leads to the downregulation of photorespiratory enzymes and a marked increase in reactive oxygen species (ROS), indicating the induction of oxidative stress when photorespiration is restricted. researchgate.netnih.gov Similarly, in common buckwheat (Fagopyrum esculentum), AOA was found to inhibit the biosynthesis of phenylpropanoids, such as anthocyanins, and suppress photosynthesis in cotyledons. bibliotekanauki.pl

In Vivo Experimental Animal Models

In vivo studies, primarily in rodents, have been crucial for understanding the systemic effects of AOA on metabolism and its potential therapeutic applications in disease models.

AOA has been widely used in rats and mice to study its effects on metabolism in various physiological and pathological contexts. As an inhibitor of GABA-T, it leads to an increase in GABA levels in brain tissues, making it a tool to study regional GABA turnover in rats. ebi.ac.ukwikipedia.org

In mouse models, AOA administration affects the release of GABA and its metabolites from brain slices, highlighting its role in modulating neurotransmitter systems. nih.gov It has been shown to have anticonvulsant properties, though at high doses it can also be a convulsant. ebi.ac.uk Studies on mice with neonatal monosodium glutamate-induced neurotoxicity showed an increased susceptibility to the effects of AOA. ebi.ac.uk

In the context of cancer, AOA treatment in nude mice attenuated the growth of patient-derived colon cancer xenografts and reduced tumor blood flow. pnas.org Similarly, it suppresses the growth of breast adenocarcinoma in athymic mice. selleckchem.comselleckchem.com AOA prodrugs have shown even greater potency in suppressing HCT116 tumor growth in mice. mdpi.comresearchgate.netnih.gov In a prostate cancer-induced bone osteolysis mouse model, AOA delayed tumor growth and bone destruction. nih.gov

Metabolic studies in mice have also investigated its role in cardiac function. Following myocardial infarction, AOA was found to attenuate cardiac dysfunction by modulating macrophage metabolism and polarization. nih.gov In ovariectomized mice, AOA treatment helped to recover bone loss by interfering with the energy metabolism of osteoclasts. frontiersin.org In a rat model of chronic alcoholism, AOA was observed to alleviate symptoms, potentially by affecting H2S content and mitochondrial enzyme activity in the hippocampus. ebi.ac.uk

Animal ModelResearch FocusKey FindingsCitations
Rat Neurotransmitter MetabolismInhibits GABA-T, leading to increased GABA levels in tissues; useful for studying GABA turnover. ebi.ac.ukwikipedia.org
Rat Chronic AlcoholismAlleviated symptoms, possibly by modulating H2S and mitochondrial activity in the hippocampus. ebi.ac.uk
Mouse Cancer (Colon, Breast, Prostate)Attenuated tumor growth and blood flow in colon cancer xenografts; suppressed breast adenocarcinoma growth; delayed prostate cancer growth and bone destruction. pnas.orgselleckchem.comresearchgate.netnih.govnih.gov
Mouse Cardiac DysfunctionAttenuated post-infarct cardiac dysfunction by modulating macrophage metabolism and polarization. nih.gov
Mouse Bone MetabolismPrevented bone loss in ovariectomized mice by inhibiting osteoclast energy metabolism. frontiersin.org
Mouse NeuroinflammationDecreased lipopolysaccharides (LPS)-induced neuroinflammation. frontiersin.org

Rodent Models for Metabolic Studies

Cancer Xenograft Models

AOA has demonstrated notable antitumor effects in various cancer xenograft models. In breast cancer, particularly in models with c-MYC overexpression, AOA has been shown to inhibit tumor growth. nih.govnih.gov Studies using xenografts of SUM149, SUM159, and MCF-7 breast cancer cell lines, which have high c-MYC expression, revealed a significant reduction in tumor growth following AOA treatment. nih.gov The proposed mechanism involves the inhibition of glutaminolysis, leading to the depletion of aspartic acid and alanine (B10760859), which in turn causes cell-cycle arrest at the S-phase and triggers apoptotic cell death through the endoplasmic reticulum stress-mediated pathway. nih.govnih.gov

In colon cancer xenograft models, AOA has also shown efficacy. Treatment of nude mice with AOA attenuated the growth of patient-derived colon cancer xenografts and was associated with reduced tumor blood flow. pnas.org This effect is linked to the inhibition of cystathionine-β-synthase (CBS), an enzyme that produces hydrogen sulfide (B99878) (H₂S). pnas.org H₂S is believed to promote tumor growth, angiogenesis, and bioenergetics in colon cancer cells. pnas.orgmedicinacomplementar.com.br Pharmacological inhibition of CBS by AOA reduced proliferation, migration, and invasion of colon cancer cells. pnas.org Furthermore, AOA was found to sensitize colon cancer cells to the chemotherapeutic agent oxaliplatin in xenograft mouse models, suggesting a potential combination therapy approach. nih.gov

Investigations in pancreatic cancer patient-derived xenograft (PDX) models also included AOA as a transaminase inhibitor. While it showed some activity, its response rate was lower compared to other metabolic inhibitors like phenformin. aacrjournals.org Specifically, AOA treatment resulted in statistically significant tumor growth inhibition in a representative xenograft model, P253. aacrjournals.orgresearchgate.net

Table 1: Summary of AOA Acetate (B1210297) Effects in Cancer Xenograft Models

Cancer Type Cell Lines/Model Key Findings References
Breast Cancer SUM149, SUM159, MCF-7 (high c-MYC) Significant reduction in tumor growth. nih.gov
Breast Cancer HCC1954 (low c-MYC) Negative control, less effect observed. nih.gov
Breast Cancer MDA-MB-231 Effective in combination with chemotherapy. nih.gov
Colon Cancer Patient-derived xenografts, HCT116 Attenuated tumor growth, reduced tumor blood flow. pnas.orgmedicinacomplementar.com.br
Colon Cancer HCT116, HT-29 Sensitized tumors to oxaliplatin. nih.gov
Pancreatic Cancer Patient-derived xenografts (PDX) Showed some tumor growth inhibition, but lower efficacy than other metabolic inhibitors. aacrjournals.org
Autoimmune and Inflammatory Disease Models (e.g., Arthritis)

AOA has been investigated in models of autoimmune and inflammatory diseases, where it has shown potential in modulating immune responses. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, blocking glutaminolysis with AOA prevented the disease. nih.gov This effect is thought to be related to the regulation of the balance between Th17 and regulatory T (Treg) cells. nih.gov

In the context of psoriasis, another T-cell-mediated inflammatory skin disease, AOA has demonstrated therapeutic effects in a mouse model. It was shown to ameliorate psoriasis-like symptoms and decrease inflammation-associated antimicrobial peptides and Th17-associated cytokines. nih.govfrontiersin.org The mechanism appears to involve the inhibition of serine metabolism-related genes, which in turn suppresses the activation of the mechanistic target of rapamycin (B549165) (mTOR) and helps normalize the Th17/Treg cell balance. nih.govnih.gov

Furthermore, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, AOA treatment significantly attenuated the symptoms and pathological changes of colitis. scienceopen.com It helped prevent damage to the gut barrier and suppressed the release of pro-inflammatory cytokines while promoting an anti-inflammatory M2 macrophage phenotype. scienceopen.com Research has also pointed to the potential of AOA in rheumatoid arthritis by modulating T cell immune responses and matrix-degrading enzymes. researchgate.net

Neurological and Neuroinflammation Models

AOA's effects have been studied in various neurological and neuroinflammation models. As an inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, it can increase levels of the inhibitory neurotransmitter GABA in tissues. ebi.ac.ukwikipedia.org This property led to its investigation in a clinical trial for Huntington's disease, although it did not show clinical improvement and had side effects at higher doses. ebi.ac.ukwikipedia.org

In models of neuroinflammation, AOA has shown protective effects. In a lipopolysaccharide (LPS)-induced neuroinflammation mouse model, both pre- and post-treatment with AOA profoundly decreased neuroinflammation. frontiersin.org The mechanism involves the inhibition of the malate-aspartate shuttle (MAS), which in turn decreases STAT3 phosphorylation. frontiersin.org In a rat model of systemic inflammation induced by LPS, intracerebroventricular pretreatment with AOA accentuated some behavioral responses, indicating a complex role for endogenous H₂S in sickness behavior. nih.gov

AOA has also been studied in a rat model of chronic alcoholism, where it was found to improve learning and memory deficits. researchgate.netnih.govnih.gov These improvements may be associated with a reduction in hippocampal H₂S levels, decreased mitochondrial ATPase activity, and upregulation of myelin basic protein levels. researchgate.netnih.gov Further research suggests that AOA may ameliorate alcohol-induced learning and memory impairment by downregulating cystathionine-β-synthase (CBS) and inhibiting the BDNF/TrkB signaling pathway. nih.gov

Metabolic Dysregulation Models

AOA has been explored in models of metabolic dysregulation due to its role as an inhibitor of various metabolic enzymes. It is a known inhibitor of the malate-aspartate shuttle (MAS), which is crucial for exchanging NADH reducing equivalents between the cytosol and mitochondria. frontiersin.org In ovariectomized mice, a model for postmenopausal osteoporosis, AOA treatment helped recover bone loss by inhibiting osteoclast differentiation and bone resorption, a process linked to attenuating oxidative phosphorylation. frontiersin.org

In the context of cardiac metabolism, AOA administration has been shown to inhibit glycolysis and lactate production, which can reduce infarct size and improve cardiac function in models of myocardial injury. researchgate.net

Fish Models for Enzyme Activity Studies

AOA has been utilized in fish models to study enzyme kinetics, particularly of alanine aminotransferase (AlaAT). In studies involving the freshwater fish Clarias batrachus and Labeo rohita, AOA was used to investigate the inhibition of cytosolic alanine aminotransferase (c-AAT). researchgate.net The research found that with L-alanine as the substrate, AOA acted as a competitive inhibitor. However, when 2-oxoglutarate was the substrate, it exhibited uncompetitive inhibition. researchgate.net These findings suggest that while the enzyme structure remains unaltered, its affinity for the substrate L-alanine is significantly higher in the presence of AOA. researchgate.net Additionally, research indicates that the genetic deficiency of cystathionine (B15957) beta-synthase (CBS) in fish is critical for axis development, and AOA is a widely used inhibitor of CBS. aopwiki.org

Plant Models (e.g., Buckwheat, Soybean)

In plant biology, AOA has been used as a tool to study various physiological processes, particularly those involving ethylene biosynthesis and phenylpropanoid metabolism.

In common buckwheat (Fagopyrum esculentum Moench) seedlings, AOA was observed to decrease the light-induced formation of anthocyanins and inhibit the activity of phenylalanine ammonia-lyase (PAL) in the hypocotyls. researchgate.neticm.edu.plbibliotekanauki.pl PAL is a key enzyme in the phenylpropanoid pathway, which produces a wide range of secondary metabolites. AOA also led to a decline in the content of chlorophylls (B1240455) and carotenoids in the cotyledons. researchgate.neticm.edu.pl Furthermore, it influenced the levels of polyamines, enhancing free putrescine in hypocotyls and spermidine (B129725) in cotyledons. researchgate.net

In soybean (Glycine max), AOA has been investigated for its potential to improve genetic transformation efficiency. researcher.life It was found that AOA, in combination with sonication, could increase the susceptibility of soybean cells to Agrobacterium tumefaciens infection, a common method for genetic modification. researcher.lifefrontiersin.org The mechanism involves relieving structural barriers for bacterial entry and alleviating plant defense responses. researcher.life However, in another study on soybean leaves, AOA was not found to be an effective inhibitor of glyceollin (B191339) production, a type of phytoalexin involved in defense against pathogens. apsnet.org

Table 2: Summary of AOA Acetate Effects in Plant Models

Plant Model Key Findings References
Buckwheat (Fagopyrum esculentum) Decreased anthocyanin formation, inhibited PAL activity, declined chlorophyll (B73375) and carotenoid content, altered polyamine levels. researchgate.neticm.edu.plbibliotekanauki.pl
Soybean (Glycine max) Improved Agrobacterium-mediated transformation efficiency in combination with sonication. researcher.liferesearchgate.net
Soybean (Glycine max) Not an effective inhibitor of glyceollin production in leaves. apsnet.org

Specific Research Domains and Therapeutic Potential Non Clinical

Metabolic Reprogramming in Cancer Research

Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. nih.gov AOA acetate (B1210297) has emerged as a key compound in the study of this metabolic reprogramming, particularly in targeting the increased reliance of cancer cells on alternative energy sources.

Many types of cancer cells display a phenomenon known as "glutamine addiction," where they become highly dependent on the amino acid glutamine for energy and the synthesis of essential molecules like nucleotides and lipids. nih.gov Glutamine is a crucial nitrogen and carbon source for the tricarboxylic acid (TCA) cycle, which is central to cellular energy production. embopress.org

AOA acts as a general inhibitor of aminotransferases, enzymes that are vital for the utilization of glutamine. embopress.org By blocking these enzymes, AOA disrupts the metabolic pathways that cancer cells rely on. For instance, in colon cancer cells with mutations in the PIK3CA gene, there is an upregulation of glutamic-pyruvic transaminase 2 (GPT2), leading to increased dependence on glutamine. nih.gov Research has shown that inhibiting GPT2 with AOA can significantly slow the growth of xenografts of these mutated colon cancer cells. nih.govamegroups.org

Furthermore, studies on breast cancer have demonstrated that cell lines with high expression of the oncogene c-MYC are particularly dependent on glutamine for their survival. nih.gov AOA has been shown to be effective in inducing cell death in these c-MYC overexpressing breast cancer cells by suppressing glutaminolysis, the process of breaking down glutamine. nih.gov The cytotoxic effects of AOA in this context are largely mediated through the activation of the endoplasmic reticulum (ER) stress pathway. nih.gov

Cancer TypeKey Enzyme/Pathway Targeted by AOAObserved Effect in Non-Clinical Studies
Colon Cancer (PIK3CA mutated)Glutamic-pyruvic transaminase 2 (GPT2)Delayed xenograft growth. nih.govamegroups.org
Breast Cancer (c-MYC overexpressing)GlutaminolysisInduction of cell death via ER stress pathway. nih.gov
Ovarian Cancer GlutaminolysisInhibition of cell proliferation. oncotarget.com
Pancreatic Ductal Adenocarcinoma Glutamine-derived aspartate conversionMaintenance of cytosolic NADPH pool. embopress.org

While cancer cells are known for the Warburg effect, or aerobic glycolysis, their metabolic plasticity allows them to utilize other substrates when glycolysis is inhibited. nih.govnih.gov AOA's inhibitory effects extend to enzymes involved in glycolysis. For example, the inhibition of aspartate aminotransferase by AOA has been noted for its potential in treating breast cancer, as disrupting glycolysis affects breast adenocarcinoma cells more than normal cells. wikipedia.orgebi.ac.uk AOA prevents mitochondria from utilizing pyruvate (B1213749) generated from glycolysis, creating a bioenergetic state similar to hypoglycemia. wikipedia.orgebi.ac.uk

In ovarian cancer cells, which rely heavily on glucose for proliferation, inhibitors of glycolysis like 2-deoxy-glucose (2-DG) and 3-bromopyruvate (B3434600) (3-BP) have been shown to induce apoptosis and arrest the cell cycle. oncotarget.comresearchgate.net AOA, by targeting glutaminolysis, also inhibits the proliferation of these cells. oncotarget.com

The metabolic flexibility of cancer cells often necessitates a multi-pronged therapeutic approach. researchgate.netfrontiersin.org Research has explored the use of AOA in combination with existing chemotherapeutic agents to enhance their efficacy.

One notable area of research is the sensitization of colon cancer cells to oxaliplatin (B1677828), a common chemotherapy drug. nih.govnih.gov Studies have shown that AOA can increase the apoptosis (programmed cell death) induced by oxaliplatin in colon cancer cell lines such as HCT116 and HT29. nih.govnih.gov This synergistic effect is thought to be due to AOA's ability to decrease the intracellular levels of glutathione (B108866), an antioxidant, thereby increasing the accumulation of reactive oxygen species (ROS) and enhancing the cytotoxic effects of oxaliplatin. nih.govnih.gov

In ovarian cancer research, combining a low dose of AOA with the glycolysis inhibitor 2-DG has been shown to have a strong synergistic effect in inhibiting cell viability across various cancer cell lines. oncotarget.comresearchgate.net Similarly, in KRas-driven cancers, which are dependent on glutamine, combining AOA with an inhibitor of ATP citrate (B86180) lyase (ACLY) has been found to lead to apoptotic cell death, demonstrating a synthetic lethal interaction. cuny.educuny.edu

Combination StrategyCancer TypeMechanism of Action
AOA + Oxaliplatin Colon CancerIncreased apoptosis via ROS accumulation and decreased glutathione. nih.govnih.gov
AOA + 2-deoxy-glucose (2-DG) Ovarian CancerSynergistic inhibition of cell proliferation. oncotarget.comresearchgate.net
AOA + Paclitaxel (B517696) Triple-Negative Breast CancerSignificantly inhibited tumor growth compared to paclitaxel alone. nih.gov
AOA + ATP Citrate Lyase (ACLY) Inhibitor KRas-Driven CancersSynthetic lethality leading to apoptotic cell death. cuny.educuny.edu

Neuromodulation and Neurotransmitter System Research

AOA acetate's ability to cross the blood-brain barrier and influence neurotransmitter levels has made it a significant tool in neuroscience research, particularly in the study of the GABAergic system. wikipedia.orgnih.gov

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. tandfonline.com AOA is a potent inhibitor of GABA-transaminase (GABA-T), the enzyme responsible for the breakdown of GABA. wikipedia.orgebi.ac.uknih.gov By inhibiting GABA-T, AOA leads to an accumulation of GABA in brain tissues. wikipedia.orgebi.ac.ukcaymanchem.com

This property has been utilized in various research models. For instance, studies in rats have shown that AOA administration decreases GABA-T activity and increases GABA levels throughout the brain. caymanchem.com This elevation of GABA has been investigated for its potential to modulate the effects of substances like ethanol. Research has demonstrated that AOA can enhance the motor impairment induced by ethanol, suggesting an interaction with the GABAergic system. nih.gov

Furthermore, research on the enkephalinergic hypothalamoseptal tract in guinea pigs has shown that chronic inhibition of GABA catabolism with AOA leads to an increase in GABA immunoreactivity and alters the metabolism of enkephalinergic neurons. nih.gov This suggests a complex functional interaction between the GABA and opioid peptide transmitter systems. nih.gov

Research AreaModel SystemKey Finding
GABA Turnover RatsAOA is a useful tool to study regional GABA turnover. wikipedia.orgebi.ac.uk
Ethanol Interaction RatsAOA enhances ethanol-induced motor impairment. nih.gov
Neurotransmitter Interaction Guinea PigsChronic AOA treatment modifies the metabolism of enkephalinergic neurons, indicating GABA-opioid interaction. nih.gov

Plant Physiology and Herbicide Development Research

In the realm of plant science, AOA has been investigated for its effects on plant growth and development, primarily through its inhibition of ethylene (B1197577) biosynthesis. nih.govgoogle.com

Ethylene is a plant hormone that regulates a wide range of processes, including fruit ripening, leaf senescence, and responses to stress. researchgate.net The immediate precursor to ethylene is 1-aminocyclopropane-1-carboxylic acid (ACC). nih.gov AOA acts as an inhibitor of ACC synthase, the enzyme that produces ACC, thereby blocking the ethylene production pathway. nih.govresearchgate.net

This inhibitory action has been demonstrated in various plant species. In tomato plants subjected to waterlogging, which normally leads to increased ethylene production and leaf epinasty (downward bending), AOA was found to inhibit the synthesis and transport of ACC from the roots to the shoots, reducing ethylene production and epinasty. nih.gov Similarly, in mung bean hypocotyls, AOA has been shown to be an effective inhibitor of IAA-dependent ethylene production. researchgate.net

The phytotoxic and herbicidal properties of AOA have also been a subject of research. scirp.orgusda.gov As a general inhibitor of pyridoxal (B1214274) phosphate-dependent enzymes, AOA can disrupt various metabolic processes in plants. scirp.org Studies on weeds like hemp sesbania and sicklepod have shown that AOA can reduce growth, particularly when absorbed through the roots. usda.gov It has also been found to inhibit chlorophyll (B73375) accumulation in greening cotyledons. usda.gov

Plant ProcessPlant SpeciesEffect of AOA
Ethylene Biosynthesis Tomato, Mung BeanInhibition of ACC synthase, leading to reduced ethylene production. nih.govresearchgate.net
Stress Response (Waterlogging) TomatoReduced leaf epinasty by inhibiting ACC transport. nih.gov
Growth Inhibition Hemp Sesbania, SicklepodReduced stem elongation and chlorophyll accumulation. usda.gov

Phytotoxic Effects and Growth Regulation

Research has demonstrated that AOA exhibits herbicidal properties. scirp.org Studies on weeds such as hemp sesbania (Sesbania exaltata) and sicklepod (Senna obtusifolia) have shown that root-feeding of AOA can reduce stem elongation. scirp.orgusda.gov However, its effectiveness can vary between plant species, with hemp sesbania showing more tolerance than sicklepod. scirp.orgusda.gov The method of application also appears to be a factor, as foliar spray applications have shown limited effects on young dark-grown seedlings, possibly due to the waxy cuticle of the leaves hindering absorption. scirp.orgusda.gov

AOA is also known to inhibit the biosynthesis of ethylene, a key plant hormone, by targeting the enzyme ACC synthase. tandfonline.com This can impact various growth and developmental processes. For instance, in soybean seedlings, root-fed AOA has been observed to inhibit growth and reduce levels of anthocyanin and chlorophyll. scirp.orgresearchgate.net Furthermore, AOA has been patented as a plant height growth regulator, demonstrating its ability to retard plant height without significantly affecting flowering time in certain bedding plants like petunias. google.com

Table 1: Effects of this compound on Plant Growth and Development

Plant Species Application Method Observed Effects Reference
Hemp sesbania (Sesbania exaltata) Root-feeding Reduced stem elongation scirp.orgusda.gov
Sicklepod (Senna obtusifolia) Root-feeding Reduced stem elongation scirp.orgusda.gov
Soybean (Glycine max) Root-feeding Inhibited growth, reduced anthocyanin and chlorophyll scirp.orgresearchgate.net
Petunia Foliar spray Retarded plant height, no significant impact on flowering google.com
Pineapple Not specified No effect on delaying natural flowering core.ac.uk

Bioherbicide Synergism Studies

The potential of AOA to act as a synergist with bioherbicides, which are plant pathogens used to control weeds, has been explored. scirp.orgusda.gov The rationale is that by inhibiting plant defense mechanisms, AOA could enhance the efficacy of the bioherbicide. researchgate.netcambridge.org For example, AOA is a potent inhibitor of phenylalanine ammonia-lyase (PAL), a key enzyme in the production of secondary metabolites involved in plant defense. researchgate.netcambridge.org

However, studies have yielded mixed results. In research involving the bioherbicides Colletotrichum truncatum and Alternaria cassiae on their respective weed hosts, hemp sesbania and sicklepod, no significant synergistic effects were observed with AOA. scirp.orgusda.gov In fact, AOA was found to be inhibitory to the growth of another fungus, Colletotrichum coccodes, a bioherbicide for velvetleaf (Abutilon theophrasti), and no synergy was observed in those studies. usda.gov These findings suggest that the interaction between AOA and bioherbicidal pathogens is complex and may not always result in a synergistic outcome. scirp.orgusda.gov

Antifungal Research Approaches

The antifungal properties of this compound have been noted in several studies. It is described as a synthetic carboxylic acid with both antibacterial and antifungal capabilities. ijcrbp.com Its mechanism of action is thought to involve the inhibition of carbohydrate metabolism in the target organism, ultimately leading to its death. ijcrbp.com

Research has also explored derivatives of amino alcohols for their antifungal activity against fungi responsible for onychomycosis, such as Trichophyton rubrum and Candida albicans. nih.gov While AOA itself was not the primary focus of this specific study, the investigation into related compounds highlights a broader interest in the antifungal potential of molecules with similar structural features. nih.gov Furthermore, some studies have noted that sec-butylamine, which has a structural relationship to AOA, is documented as a fumigant fungicide. ijcrbp.com The compound has also been investigated for its potential to act as a pro-drug against Mycobacterium tuberculosis, with derivatives showing potent antibacterial activity. biorxiv.org

Immunomodulatory Research (Non-Clinical)

This compound has been the subject of non-clinical research for its potential to modulate the immune system. These studies have primarily focused on its effects on microglial cells and T-cell responses.

Microglial Activity Modulation

AOA has been shown to inhibit the activation of microglia, the resident immune cells of the central nervous system. e-century.us In studies using BV2 microglia cells, AOA significantly attenuated the lipopolysaccharide (LPS)-induced increases in nitric oxide, a key marker of microglial activation. e-century.us It also blocked the LPS-induced production of inflammatory proteins such as iNOS, TNF-α, and COX-2. e-century.us The mechanism appears to involve the inhibition of the malate-aspartate shuttle (MAS), which leads to a decrease in the nuclear translocation of NF-κB, a critical transcription factor for inflammatory responses. e-century.us

Further research has indicated that AOA's inhibitory effect on LPS-induced microglial activation is at least partially due to a decrease in STAT3 phosphorylation. researchgate.netfrontiersin.org Studies have also shown that acetate, in general, can modulate the inflammatory response in microglia, though the effects can be complex and dependent on the context of the inflammatory stimulus. nih.govnih.gov For instance, while acetate co-administered with LPS can exacerbate the production of some pro-inflammatory cytokines, pretreatment with acetate may have a modulatory effect. nih.gov

Table 2: Effects of this compound on Microglial Activity

Cell Type Stimulus This compound Effect Mechanism of Action Reference
BV2 microglia LPS Attenuated nitric oxide production Inhibition of malate-aspartate shuttle e-century.us
BV2 microglia LPS Blocked increases in iNOS, TNF-α, COX-2 Decreased nuclear translocation of NF-κB e-century.us
BV2 microglia LPS Decreased STAT3 phosphorylation Inhibition of malate-aspartate shuttle researchgate.netfrontiersin.org
Primary microglia LPS Reduced pro-inflammatory cytokine protein levels Modulation of cytokine balance nih.gov

T-Cell Immune Response Studies

AOA has been investigated for its influence on T-cell immune responses. nih.govnih.gov As an inhibitor of pyridoxal 5'-phosphate (PLP), it can suppress the proliferation and effector differentiation of CD8+ T cells in a dose-dependent manner. nih.gov This is linked to the inhibition of vitamin B6 metabolism, which is crucial for the function of transaminases involved in T-cell activation and differentiation. nih.gov

Studies have also explored the role of AOA in the context of psoriasis, an autoimmune disease. Research suggests that AOA can improve psoriasis-like skin inflammation by inhibiting the differentiation of Th17 cells and inducing the differentiation of Treg cells, thereby regulating the Th17/Treg balance. nih.gov This effect is associated with the regulation of amino acid metabolic pathways. nih.gov Furthermore, acetate itself has been shown to promote the effector function of T-cells, particularly under conditions of glucose restriction, by enhancing histone acetylation and the transcription of genes like IFN-γ. nih.govdiagenode.com

Research in Microalgae Metabolism

While specific research focusing solely on the effects of this compound on microalgae metabolism is limited in the provided context, related information suggests potential areas of impact. AOA is known to inhibit enzymes that utilize pyridoxal phosphate (B84403), a cofactor present in both higher plants and certain algae. usda.gov These eukaryotes assimilate inorganic sulfur into organic compounds like cysteine via cysteine synthase, an enzyme that can be inhibited by AOA. usda.gov This suggests that AOA could potentially disrupt sulfur metabolism in microalgae. Further research would be needed to fully elucidate the specific effects of AOA on the diverse metabolic pathways within different species of microalgae.

Analytical and Methodological Approaches in Aoa Research

Spectroscopic Techniques

Spectroscopy is a fundamental tool in the investigation of AOA and its interactions within biological systems. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy are utilized for structural characterization and to observe changes in molecular environments. ripublication.comnih.gov

Magnetic Resonance Spectroscopy (MRS) for Metabolite Profiling

Magnetic Resonance Spectroscopy (MRS), a non-invasive analytical method, is instrumental in studying the metabolic consequences of AOA action in vivo. radiopaedia.orgaetna.com By detecting the resonant frequencies of atomic nuclei, MRS can identify and quantify various metabolites in tissues. radiopaedia.orgnih.gov In the context of AOA research, MRS is particularly valuable for creating metabolite profiles that reveal how AOA-induced enzyme inhibition alters metabolic pathways. For instance, an increase in specific amino acids or a decrease in their metabolic byproducts can be monitored.

Key metabolites that can be analyzed by MRS include N-acetyl-aspartate (NAA), choline (B1196258) (Cho), creatine (B1669601) (Cr), myo-inositol (mI), and the combined glutamine and glutamate (B1630785) peak (Glx). nih.govimaios.com Lactate (B86563) and acetate (B1210297) can also be detected, providing insights into cellular energy metabolism and the direct presence of acetate-related compounds. imaios.com The technique's ability to be used in vivo allows for real-time monitoring of metabolic changes in response to AOA. nih.govmdpi.com

Table 1: Key Metabolites Detectable by MRS in AOA-Related Research

Metabolite Chemical Shift (ppm) Biological Relevance
N-acetyl-aspartate (NAA) 2.0 Marker for healthy neurons. imaios.com
Acetate (Ac) 1.9 Can indicate the presence of acetate compounds. imaios.com
Glutamine-Glutamate-GABA complex (Glx) 2.1-2.5 Neurotransmitters affected by aminotransferase inhibition. imaios.com
Creatine (Cr) 3.0 Marker for energy metabolism, often used as a reference. nih.govimaios.com
Choline (Cho) 3.2 Marker for cell membrane metabolism. imaios.com
Myo-inositol (mI) 3.5 Glial cell marker. imaios.com

This table is generated based on data from multiple sources. nih.govimaios.com

Optical Density Measurements for Growth Studies

Optical density (OD) measurements are a straightforward and widely used method for monitoring the growth of microbial cultures. repligen.combmglabtech.com This technique relies on the principle that the turbidity of a cell suspension is directly proportional to the cell number. repligen.com In research involving AOA, OD measurements are used to assess its inhibitory effect on the growth of microorganisms like Candida albicans and Escherichia coli. researchgate.netnih.gov

By measuring the absorbance of light at a specific wavelength, typically around 600 nm (OD600), researchers can construct growth curves that illustrate the different phases of microbial growth. repligen.combmglabtech.comnih.gov The addition of AOA to the growth medium often results in a slower growth rate or a longer lag phase, which can be quantified by comparing the growth curves of treated and untreated cultures. researchgate.netnih.gov These studies have demonstrated that the growth-inhibitory effect of AOA can sometimes be reversed by the addition of specific amino acids or peptides, indicating that its primary action is not general toxicity but rather a targeted inhibition of metabolic pathways. researchgate.net

Chromatographic and Mass Spectrometric Analyses

Chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of AOA and related metabolites in complex biological samples. nih.govnih.gov These methods offer high sensitivity and specificity, which are crucial for detailed metabolic studies.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate and quantify compounds in a mixture. openaccessjournals.comresearchgate.net In AOA research, HPLC is employed to analyze the concentrations of various biomolecules, such as amino acids and organic acids, in samples from cell cultures or tissues. For example, HPLC has been used to measure the levels of β-alanine and γ-aminobutyric acid (GABA) in rat urine and tissues following the administration of AOA. nih.gov

The versatility of HPLC allows for different detection methods, including UV-Vis and fluorescence detection, which can be tailored to the specific compounds of interest. scielo.brmdpi.com The method's precision and accuracy make it suitable for validating the effects of AOA on metabolic pathways and for quantifying the extent of its inhibitory action. scielo.br

Table 2: Applications of HPLC in AOA and Related Research

Application Sample Type Compounds Analyzed Key Findings Reference
Androgen Acetate Analysis Chemical Synthesis C19O2 androgen acetates Separation of various androgen isomers. tandfonline.com
Phytohormone Quantification Plant Tissue Cytokinins, Indole-3-acetic acid, Abscisic acid Simultaneous determination of 11 phytohormones. mdpi.com
Dexamethasone Acetate Quantification Microemulsions Dexamethasone acetate A rapid and sensitive method for quantification. scielo.br
Fat-Soluble Vitamin Analysis Human Plasma Retinol, tocopherols, carotenoids Simultaneous determination of multiple vitamins. researchgate.net

This table is generated based on data from multiple sources. scielo.brmdpi.comtandfonline.comresearchgate.net

Mass Spectrometry for Compound Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, allowing for the precise identification and quantification of compounds. uni-konstanz.de When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex biological mixtures. nih.govtaylorfrancis.comjfda-online.com

In the context of AOA research, MS is used to confirm the identity of metabolites that accumulate due to enzyme inhibition. nih.gov For instance, chromatographic and mass spectrometric analyses have been used to identify β-alanine and β-aminoisobutyric acid in the urine of rats treated with AOA. nih.gov Furthermore, LC-MS/MS methods have been developed for the direct quantification of acetate in plasma, which is relevant for studies involving acetate metabolism. tandfonline.commdpi.com The high specificity of MS, particularly tandem mass spectrometry (MS/MS), allows for the unambiguous identification of compounds even at very low concentrations. mdpi.com

Table 3: Mass Spectrometry Parameters for Acetate Analysis

Parameter Value/Setting Reference
GC-MS for Propyl-Acetate nih.gov
Column Phenomenex ZB-1701 (30 m × 0.25 mm × 0.25 μm) nih.gov
Injection Mode Split (0.5 bar, 25 mL/min split flow) nih.gov
Inlet Temperature 280 °C nih.gov
MS Scan Range 30–150 AMU nih.gov
LC-MS/MS for Plasma Acetate tandfonline.com
Column C18 tandfonline.com
Mobile Phase Acidic, with post-column alkalinization tandfonline.com
Ionization Mode Negative Ion Mode tandfonline.com
Lower Limit of Quantitation 9.7 μM tandfonline.com

This table is generated based on data from multiple sources. nih.govtandfonline.com

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental to understanding the direct effects of AOA on enzyme activity. These assays measure the rate of an enzymatic reaction, which can be monitored by the appearance of a product or the disappearance of a substrate.

In the study of AOA, these assays are used to determine its inhibitory potency against specific enzymes, such as acetate kinase and various aminotransferases. nih.gov For example, a continuous assay for acetate kinase activity measures the release of inorganic phosphate (B84403), allowing for the characterization of inhibitors like AOA. nih.gov Similarly, enzyme-coupled assays can be used to measure acetate production, which is relevant for studying enzymes that produce acetate as a byproduct. nih.gov

Fluorescence-based assays offer high sensitivity and are suitable for high-throughput screening of enzyme inhibitors. mdpi.com These assays often use a substrate that becomes fluorescent upon enzymatic conversion, providing a continuous and real-time measurement of enzyme activity. mdpi.com The inhibitory effect of AOA can be quantified by determining its IC50 value, which is the concentration of AOA required to reduce the enzyme's activity by 50%.

Enzyme Activity Measurement (e.g., Aminotransferases, Cysteine Synthase)

AOA is recognized as a general inhibitor of pyridoxal (B1214274) phosphate (PLP)-dependent enzymes. wikipedia.org It targets the Schiff base linkage between PLP and the enzyme, leading to inhibition. wikipedia.org The measurement of enzyme activity in the presence of AOA is a cornerstone of its research, providing direct evidence of its inhibitory effects.

Aminotransferases: AOA is a well-documented inhibitor of various aminotransferases (also known as transaminases). scirp.org These enzymes are critical for amino acid and carbohydrate metabolism. researchgate.net AOA's inhibitory action on aspartate aminotransferase is a key factor in its disruption of the malate-aspartate shuttle. wikipedia.org Research has also focused on its effect on alanine (B10760859):glyoxylate (B1226380) aminotransferase (AGT), an enzyme implicated in primary hyperoxaluria type I. nih.gov

A common method to measure aminotransferase activity involves spectrophotometry. For instance, the activity of AGT can be determined by monitoring the rate of glyoxylate-dependent oxidation of NADH in a coupled reaction system. A direct method for measuring "true" AGT activity uses AOA to inhibit the target enzyme completely, thereby allowing for the quantification of background transaminase activity. nih.gov The difference provides the specific activity of AGT. nih.gov Inhibition assays for kynurenine (B1673888) aminotransferase-I (KAT-I), another PLP-dependent enzyme, have determined the IC50 value for AOA to be approximately 13.1 µM. researchgate.net

Cysteine Synthase: AOA has been shown to inhibit cysteine synthase (CS), a PLP-requiring enzyme. scirp.org Studies on weed species like hemp sesbania and sicklepod demonstrated that AOA, when root-fed, reduces extractable CS activity. scirp.org The activity of this enzyme is typically assayed by measuring the formation of cysteine from substrates. The amount of cysteine produced can be quantified using a ninhydrin-based spectrophotometric method, which creates a colored complex that can be measured at a specific absorbance. scirp.orgscirp.org In these studies, AOA was found to reduce the extractable CS activity by 30% in weed seedlings 72 hours after treatment. scirp.org

EnzymeClassAssay PrincipleKey Finding with AOAReference
Aspartate Aminotransferase (AST)AminotransferaseSpectrophotometric monitoring of substrate/product conversion.Inhibition disrupts the malate-aspartate shuttle. wikipedia.orgebi.ac.uk
Alanine:glyoxylate aminotransferase (AGT)AminotransferaseSpectrophotometric measurement of NADH oxidation; use of AOA for differential measurement.AOA is a selective inhibitor, used to distinguish AGT activity from other transaminases. nih.gov
4-Aminobutyrate aminotransferase (GABA-T)AminotransferaseMeasurement of GABA degradation or product formation.Inhibition leads to increased GABA levels in tissues. wikipedia.orgebi.ac.uk
Cysteine Synthase (CS)LyaseSpectrophotometric quantification of cysteine using ninhydrin (B49086) reagent.AOA treatment reduced extractable CS activity by 30% in certain plant seedlings. scirp.org
Kynurenine aminotransferase-I (KAT-I)AminotransferaseInhibition assays monitoring enzyme kinetics.AOA exhibits an IC50 of 13.1 µM. researchgate.net

Antioxidant Activity Assessment in Research

The assessment of antioxidant activity in the context of AOA research often involves measuring its indirect effects on cellular redox balance rather than its direct radical-scavenging properties. AOA can modulate the levels of intracellular reactive oxygen species (ROS) and antioxidants like glutathione (B108866) (GSH). jcancer.org

Measurement of Intracellular ROS: A common technique to quantify intracellular ROS levels is through the use of fluorescent probes. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a widely used reagent for this purpose. ebi.ac.uk Once inside the cell, DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity, which can be measured using flow cytometry or a fluorescence microplate reader, is proportional to the amount of ROS. Research has shown that AOA treatment can increase ROS levels in colon cancer cells. ebi.ac.ukjcancer.org

Glutathione (GSH) Level Measurement: GSH is a crucial intracellular antioxidant. AOA can attenuate the synthesis of GSH. ebi.ac.ukjcancer.org Total GSH levels are typically measured using commercially available kits. ebi.ac.ukjcancer.org These assays are often based on a chemical reaction where GSH causes the reduction of a substrate, leading to the formation of a colored or fluorescent product that can be quantified spectrophotometrically. Studies have demonstrated that AOA treatment can lead to decreased levels of GSH in colon cancer cells, thereby reducing their antioxidant capacity. ebi.ac.ukjcancer.org

Other Antioxidant Parameters: In some studies, the activity of antioxidant enzymes like catalase is measured. For example, in a rat model of chronic alcoholism, AOA treatment was found to increase catalase activity in the hippocampus. imrpress.com General antioxidant capacity assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, Ferric Reducing Antioxidant Power (FRAP), and Cupric Reducing Antioxidant Power (CUPRAC) are standard methods for assessing the antioxidant potential of compounds, though they are less commonly reported in the direct context of AOA's primary mechanism. nih.govnih.gov

Cell-Based Assays

Cell-based assays are fundamental to understanding the physiological and pathological consequences of AOA treatment at the cellular level. These assays provide critical data on cell fate, proliferation, and metabolic status.

Cell Cycle Analysis (e.g., BrdUrd Uptake)

AOA has been shown to significantly alter the cell cycle progression in various cell types, particularly in cancer cells. medchemexpress.comnih.gov

Flow Cytometry for Cell Cycle Distribution: The primary technique for cell cycle analysis is flow cytometry using DNA-staining dyes like Propidium Iodide (PI). nih.govresearchgate.net Cells are fixed, permeabilized, and stained with PI, which intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the quantification of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov Studies on C6 glioma cells showed that AOA treatment led to an increase in the percentage of cells arrested in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. medchemexpress.com In contrast, research on breast cancer cells indicated that AOA induces S-phase arrest. nih.govnih.gov

Bromodeoxyuridine (BrdUrd) Uptake: To specifically measure DNA synthesis and confirm S-phase arrest, the bromodeoxyuridine (BrdUrd) incorporation assay is used. nih.govbdbiosciences.com BrdUrd is a synthetic analog of thymidine (B127349) that gets incorporated into newly synthesized DNA during the S phase. bdbiosciences.com After treatment, cells are incubated with BrdUrd and then stained with fluorescently labeled anti-BrdUrd antibodies. nih.govbdbiosciences.com The amount of incorporated BrdUrd is quantified by flow cytometry. researchgate.net In breast cancer cell lines, AOA treatment resulted in a significant increase in BrdUrd-positive cells, confirming a stable S-phase arrest. nih.govresearchgate.net

Cell Viability and Proliferation Assays

Determining the effect of AOA on cell survival and growth is crucial, especially for evaluating its potential as an anti-cancer agent. Several colorimetric and luminescence-based assays are routinely used.

MTT and CCK-8 Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are colorimetric methods used to assess cell viability. jcancer.orgmdpi.com In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or WST-8 in CCK-8) to a colored formazan (B1609692) product. The absorbance of this product, measured with a spectrophotometer, is proportional to the number of living cells. frontiersin.org Numerous studies have used these assays to show that AOA inhibits the viability of cancer cells, such as colon and prostate cancer cells, in a concentration-dependent manner. jcancer.orgnih.gov For instance, in A549 lung cancer cells, AOA showed an IC50 of 11.5 µM in drug-resistant cells. mdpi.comdiva-portal.org

LDH Assay: The lactate dehydrogenase (LDH) assay measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium. selleckchem.com It can also be used to assess cell survival by measuring intracellular LDH. selleckchem.comnih.gov In studies with C6 glioma cells and differentiated PC12 cells, AOA treatment was shown to decrease cell survival as measured by intracellular LDH levels. selleckchem.comnih.gov

Assay TypePrincipleApplication in AOA ResearchReference
CCK-8 / WST-8Colorimetric; reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Demonstrated dose-dependent inhibition of viability in colon cancer and osteoclast precursor cells. jcancer.orgfrontiersin.org
MTTColorimetric; similar to CCK-8, reduction of MTT to formazan.Used to show AOA sensitivity in breast cancer cells and the reversal of its effects by aspartate. researchgate.netmdpi.com
LDH ReleaseColorimetric; measures activity of LDH released from damaged cells.Used to assess cytotoxicity and cell survival in glioma and neuronal cell lines. selleckchem.comselleckchem.comnih.gov
Colony Formation AssayMeasures the ability of single cells to proliferate and form colonies.Showed that AOA treatment reduces the long-term survival and proliferative capacity of lung cancer cells. mdpi.comdiva-portal.org

Intracellular ATP Level Determination

AOA's role as an inhibitor of the malate-aspartate shuttle directly impacts cellular energy metabolism, making the measurement of intracellular adenosine (B11128) triphosphate (ATP) levels a key readout. frontiersin.orgselleckchem.com

The determination of ATP is typically performed using luciferin (B1168401)/luciferase-based luminescence assays. researchgate.net These assays rely on the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration and can be measured with a luminometer. researchgate.net

Research has shown that AOA's effect on ATP can be cell-type dependent. In C6 glioma cells, prostate cancer cells, and differentiated PC12 cells, AOA treatment leads to a significant, dose-dependent decrease in intracellular ATP levels. nih.govselleckchem.comnih.gove-century.us This is consistent with its inhibition of the malate-aspartate shuttle, which reduces the transfer of reducing equivalents into the mitochondria for oxidative phosphorylation. frontiersin.org Conversely, in classically activated M1 macrophages, AOA was found to enhance ATP levels. ebi.ac.ukresearchgate.net This was attributed to the inhibition of glycolysis and lactate production, potentially redirecting metabolic fluxes. ebi.ac.ukresearchgate.net

Molecular Biology Techniques

Molecular biology techniques are indispensable for dissecting the specific pathways and mechanisms through which AOA exerts its effects.

Western Blotting: This technique is widely used to detect and quantify specific proteins in cell or tissue extracts. It allows researchers to investigate how AOA affects the expression levels of key proteins involved in various cellular processes. In AOA research, Western blotting has been used to:

Analyze Apoptosis: Measure changes in pro-apoptotic (e.g., Bax, cleaved caspase-9, cleaved PARP) and anti-apoptotic (e.g., Bcl-2) proteins. jcancer.org

Assess Inflammation: Detect levels of inflammatory markers like iNOS, TNF-α, and COX-2 in microglia and macrophage models. ebi.ac.uke-century.usresearchgate.net

Examine Protein Expression: Confirm the expression of target enzymes like cystathionine (B15957) β-synthase (CBS) or signaling proteins such as myelin basic protein (MBP). ebi.ac.uknih.gov

Monitor Signal Transduction: Evaluate the nuclear translocation of transcription factors like NF-κB. ebi.ac.uke-century.us

Quantitative Polymerase Chain Reaction (qPCR): qPCR is used to measure the expression levels of specific genes by quantifying their corresponding mRNA transcripts. In a study on osteoclastogenesis, qPCR was used to show that AOA treatment downregulated the expression of osteoclast-related genes, including Nfatc1, Acp5 (encoding TRAP), Ctsk (encoding cathepsin K), and Mmp9. nih.gov

High-Throughput Sequencing: Advanced techniques like high-throughput sequencing (e.g., RNA-Seq) have been employed to gain a comprehensive, unbiased view of the changes in gene expression following AOA treatment. In a rat model of chronic alcoholism, this approach was used to analyze learning and memory-related genes in the hippocampus that were affected by AOA. imrpress.com

Magnetic Resonance Spectroscopy (MRS): MRS is a non-invasive analytical technique used to measure the levels of various metabolites in intact cells or tissues. In breast cancer cells, MRS analysis revealed that AOA treatment caused a significant decrease in the levels of alanine and aspartate, providing a mechanistic link between aminotransferase inhibition and the observed S-phase cell cycle arrest. nih.govresearchgate.netnih.gov

Gene Expression Analysis

Gene expression analysis is a fundamental tool for understanding the molecular mechanisms through which Aminooxyacetate (AOA) exerts its biological effects. By quantifying changes in messenger RNA (mRNA) levels, researchers can identify the genes and pathways that are modulated by AOA treatment. Techniques such as real-time quantitative polymerase chain reaction (RT-qPCR) are commonly employed to measure the expression of specific target genes. scirp.orgresearchgate.net

In studies on the fungus Candida albicans, AOA has been shown to cause growth retardation. researchgate.net This effect is linked to its function as a transaminase inhibitor, which disrupts amino acid metabolism. researchgate.net The adaptation of C. albicans to different environments, such as forming drug-resistant biofilms, is associated with specific and stable gene expression patterns, particularly the activation of amino acid biosynthesis pathways. nih.gov The master transcriptional regulator Gcn4p, which governs the response to amino acid starvation, is crucial for normal biofilm development, highlighting the pathways AOA may disrupt. nih.govfrontiersin.org

In cancer research, AOA's effects are often studied in the context of glutamine metabolism, a pathway critical for the survival of cancer cells with high expression of the oncogene c-MYC. nih.govnih.gov Treatment with AOA in c-MYC-overexpressing breast cancer cells leads to cell death primarily through the activation of the endoplasmic reticulum (ER) stress pathway. nih.gov Gene expression analyses in these cells have revealed significant changes in the transcription of key stress-response genes. researchgate.netnih.gov For example, AOA treatment can lower the levels of the chaperone protein GRP78 and activate ER stress pathway genes like ATF3 and ATF4. researchgate.netnih.gov

It is also noteworthy that in studies involving the cyanobacterium Aphanizomenon ovalisporum, the term "aoa" refers to a specific gene cluster involved in producing the toxin cylindrospermopsin (B110882). scirp.orgnih.gov The expression of these aoa genes (aoaA-C) is analyzed to understand toxin production and is influenced by environmental factors like nitrogen availability. scirp.orgnih.govnih.gov

The table below summarizes key research findings on gene expression modulation by AOA.

Organism/Cell Type Experimental Context Key Genes/Pathways Modulated Observed Effect Reference(s)
Breast Cancer CellsTargeting glutamine addictionc-MYC, ATF3, ATF4, GRP78Induction of ER stress-mediated apoptosis. researchgate.net, nih.gov, nih.gov
Candida albicansInhibition of amino acid metabolismAmino acid biosynthesis pathways (regulated by Gcn4p)Growth retardation; interference with biofilm formation. researchgate.net, nih.gov, frontiersin.org
Aphanizomenon ovalisporumAnalysis of toxin synthesisaoaA, aoaB, aoaC (gene cluster)Expression levels correlate with cylindrospermopsin production. scirp.org, nih.gov, nih.gov

Computational and In Silico Modeling

Computational and in silico modeling are increasingly vital in AOA research, providing predictive insights into its metabolic impact and mechanism of action. These methods range from kinetic modeling of metabolic pathways to molecular docking simulations that predict how AOA interacts with its enzyme targets.

In silico flux analysis has also been used to understand complex physiological states like cardiac ischemia. i-med.ac.atscispace.com These models predict metabolic fluxes through key pathways, such as the malate-aspartate shuttle (MAS), which AOA is known to inhibit. i-med.ac.atoup.comoup.com By simulating the inhibition of MAS by AOA, researchers can predict the downstream consequences on cardiac energy metabolism and cell survival during ischemia-reperfusion injury. i-med.ac.atoup.com

Molecular docking is another powerful in silico technique used to visualize and predict the binding of a ligand like AOA to its protein targets. plos.org Although specific docking studies for AOA are not always detailed in primary literature, this method is fundamental for understanding how AOA inhibits pyridoxal phosphate-dependent enzymes like aminotransferases. scispace.com The approach involves creating a 3D model of the target enzyme and computationally "docking" the AOA molecule into the active site to predict binding affinity and orientation, which helps in explaining its inhibitory action. researchgate.netresearchgate.netplos.org

These computational approaches provide a framework for integrating experimental data and generating testable hypotheses about the systemic effects of AOA.

The table below presents findings from key computational and modeling studies involving AOA.

Modeling Approach Biological System/Context Key Findings Significance Reference(s)
Kinetic Modeling (from 13C NMR data)Rat Heart MetabolismAOA reduces the size of the active α-ketoglutarate pool and slows metabolic exchange between cytosol and mitochondria.Elucidates the precise impact of AOA on TCA cycle intermediate pools. physiology.org
Kinetic ModelingCancer Cell GlycolysisAOA strongly inhibits AAT, AlaT, and glutamate-driven OxPhos.Explains the multisite inhibitory action of AOA on cancer energy metabolism. nih.gov
In Silico Flux AnalysisCardiac IschemiaModels predict that inhibiting the malate-aspartate shuttle (MAS) with AOA is a key mechanism affecting the metabolic response to ischemia.Provides a systems-level view of how AOA can induce cardioprotection by modulating energy pathways. oup.com, i-med.ac.at, scispace.com, oup.com
Molecular DockingGeneral Drug-Target InteractionA method to predict the binding interaction between AOA and its target aminotransferases.Helps to rationalize the inhibitory mechanism of AOA at a molecular level. researchgate.net, plos.org

Future Directions in Aminooxyacetic Acid Research

Elucidation of Novel Pyridoxal (B1214274) Phosphate-Dependent Enzyme Targets

Aminooxyacetic acid is known to inhibit a wide range of PLP-dependent enzymes, which are involved in a vast array of metabolic reactions beyond simple amino acid metabolism. wikipedia.orgrsc.org While its effects on well-characterized enzymes like 4-aminobutyrate aminotransferase (GABA-T) and aspartate aminotransferase are extensively documented, a significant area of future research is the identification of novel PLP-dependent enzyme targets. wikipedia.orgcaymanchem.com

PLP-dependent enzymes constitute a large family, participating in processes from transamination and decarboxylation to beta- and gamma-eliminations. rsc.orgresearchgate.net Many of these enzymes, particularly in complex organisms or pathogens, remain uncharacterized. Future research will likely employ advanced proteomic and activity-based protein profiling techniques to identify previously unknown enzymes that are sensitive to AOA. The discovery of new targets could reveal unforeseen roles of AOA in cellular function and disease pathology. For instance, identifying novel AOA-sensitive enzymes in pathogens could provide new avenues for antimicrobial drug development. biorxiv.org Furthermore, characterizing off-target effects in mammalian systems is crucial for refining its use as a research tool and understanding its toxicological profile. nih.gov

Table 1: Known and Potential Novel PLP-Dependent Enzyme Targets for AOA

Enzyme ClassWell-Characterized TargetsPotential Novel TargetsResearch Implication
Aminotransferases GABA-T, Aspartate Aminotransferase (AST), Alanine (B10760859) Aminotransferase (ALT)Kynurenine (B1673888) aminotransferases (KATs), Branched-chain aminotransferase (BCAT)Elucidating roles in neurodegenerative diseases and metabolic disorders. researchgate.net
Decarboxylases DOPA decarboxylase, Ornithine decarboxylaseHistidine decarboxylase, Glutamate (B1630785) decarboxylaseUnderstanding regulation of biogenic amines and polyamines. researchgate.netsemanticscholar.org
Synthases/Lyases Cystathionine (B15957) β-synthase (CBS), Cystathionine γ-lyase (CSE)Serine hydroxymethyltransferase (SHMT), Alanine racemaseExploring roles in transsulfuration, one-carbon metabolism, and bacterial cell wall synthesis. researchgate.netnih.gov
Other PLP Enzymes Cysteine S-conjugate β-lyaseUncharacterized enzymes in secondary metabolite biosynthesis pathwaysDiscovering new therapeutic targets, particularly in infectious diseases and cancer. biorxiv.orgtaylorandfrancis.com

Deeper Understanding of AOA-Induced Cellular Stress Responses

Cells respond to chemical insults and metabolic perturbations through a variety of stress response pathways designed to restore homeostasis or trigger cell death if the damage is irreparable. nih.govnih.govreactome.org AOA, by broadly disrupting amino acid metabolism and mitochondrial function, is a potent inducer of cellular stress. wikipedia.orgnih.gov A key future research direction is to dissect the specific molecular pathways that constitute the AOA-induced stress response.

Prolonged or intense cellular stress can activate pathways like the unfolded protein response (UPR) if protein synthesis and folding in the endoplasmic reticulum (ER) are disrupted. mdpi.com Research indicates that metabolic disturbances can lead to ER stress, activating signaling molecules like ATF4, which governs the expression of genes involved in amino acid metabolism and apoptosis. mdpi.com Future studies will likely use transcriptomic and proteomic approaches to map the precise signaling cascades activated by AOA. This includes investigating the roles of oxidative stress, given AOA's impact on mitochondrial metabolism, and how this intersects with other stress signals. wikipedia.orgnih.gov Understanding these responses is critical, as persistent cellular stress is implicated in numerous diseases, including neurodegeneration and cancer. nih.govresearchgate.net

Development of AOA Analogs for Enhanced Specificity in Research Models

A significant limitation of AOA as a research tool is its lack of specificity, as it inhibits a wide range of PLP-dependent enzymes. wikipedia.org This broad activity makes it difficult to attribute an observed physiological effect to the inhibition of a single enzyme. A major thrust in future research is the rational design and synthesis of AOA analogs with enhanced specificity for particular enzyme targets.

Researchers have begun to synthesize and test derivatives and prodrugs of AOA to improve properties like cellular uptake and target engagement. nih.gov For example, esterase-cleavable prodrugs have been developed to target cystathionine β-synthase (CBS) in cancer models, showing improved efficacy over the parent compound. nih.gov Another study focused on creating AOA derivatives as pro-drugs against Mycobacterium tuberculosis, which are activated by specific intracellular enzymes within the bacterium. biorxiv.org This approach represents a "dirty drug" mechanism, where multiple cleavage products attack various targets simultaneously. biorxiv.org Future work will involve computational modeling and structure-activity relationship (SAR) studies to modify the AOA scaffold, aiming to create molecules that selectively fit into the active site of one specific PLP-dependent enzyme over others. Success in this area would generate highly valuable molecular probes for dissecting the roles of individual enzymes in complex biological systems.

Table 2: Comparison of AOA and a Representative Analog

CompoundStructureKey ModificationTarget ProfileAdvantage
Aminooxyacetic acid (AOA) C₂H₅NO₃NoneBroad-spectrum PLP enzyme inhibitorWell-characterized, commercially available
YD0251 (AOA Prodrug) Isopropyl ester derivative of AOAEsterification of the carboxylic acid groupPreferentially targets Cystathionine β-synthase (CBS) after intracellular bioactivationImproved cellular uptake and enhanced in vivo efficacy in specific cancer models. nih.gov
KSK-104/KSK-106 AOA core with amide modificationsAmide linkagesActivated by specific amidohydrolases in M. tuberculosisSelective toxicity towards the target pathogen with minimal host cytotoxicity. biorxiv.org

Exploration of AOA's Effects on Uncharacterized Metabolic Pathways

Our understanding of the complete metabolic network within a cell is still incomplete, with many enzymes and pathways yet to be fully characterized. nih.gov AOA's broad inhibitory action can be leveraged as a tool to uncover novel metabolic pathways or new connections between existing ones. By creating a significant metabolic perturbation, AOA can cause the accumulation of certain metabolites and the depletion of others.

The application of untargeted metabolomics—the large-scale study of small molecules in a biological system—in AOA-treated models is a promising future direction. By analyzing the global changes in the metabolome, researchers can identify unexpected metabolic shifts. For example, the accumulation of a previously uncharacterized metabolite following AOA treatment could signal the presence of a novel PLP-dependent enzyme or pathway. This approach can help map the functions of unannotated genes that are predicted to be metabolic enzymes. nih.gov Such studies could reveal, for instance, that an enzyme previously thought to be involved in one pathway is also a crucial component of another, or that AOA impacts signaling pathways that are sensitive to metabolic flux.

Advanced Analytical Method Development for AOA and Metabolites in Biological Systems

To accurately study the effects of AOA and its analogs, robust and sensitive analytical methods are required to quantify their concentrations and those of related metabolites in complex biological matrices like cells, tissues, and biofluids. ucsf.eduiaea.org While methods exist, future research will focus on developing more advanced and high-throughput analytical techniques.

Modern analytical approaches like quadrupole time-of-flight liquid chromatography-mass spectrometry (Q-TOF LC-MS) offer high-resolution separation and sensitive detection, making them ideal for this purpose. americanpharmaceuticalreview.com The development of specific LC-MS/MS methods allows for the precise quantification of AOA and key metabolites within its target pathways, such as those in the transsulfuration pathway. nih.gov Future advancements may include the development of novel derivatization strategies to improve the chromatographic behavior and ionization efficiency of AOA, thereby lowering detection limits. Furthermore, creating methods to simultaneously measure AOA and a broad panel of affected metabolites will be crucial for the metabolomic studies described in the previous section.

Table 3: Overview of Analytical Techniques for AOA and Metabolite Detection

TechniquePrincipleApplicationFuture Development
High-Performance Liquid Chromatography (HPLC) Separation based on polarityQuantification of AOA and related compounds. americanpharmaceuticalreview.comCoupling with more sensitive detectors; development of new column chemistries for better separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detectionAnalysis of small, volatile metabolites affected by AOA. nih.govMiniaturization for point-of-care applications; improved derivatization methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Highly selective and sensitive quantification based on mass-to-charge ratiosGold standard for quantifying AOA and specific metabolites in complex samples like plasma and cell extracts. nih.govIncreased throughput; methods for absolute quantification of a wider range of metabolites simultaneously.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detection of atomic nuclei in a magnetic fieldStructural confirmation of AOA analogs and identification of unknown metabolites. nih.govHigher field strengths for increased sensitivity; improved software for data analysis.

Integration into Systems Biology Approaches for Comprehensive Pathway Mapping

The ultimate goal of understanding AOA's effects is to place them within the context of the entire cellular system. Systems biology combines experimental data from "omics" technologies (genomics, proteomics, metabolomics) with computational modeling to understand how complex biological systems function. tees.ac.ukfrontiersin.org The integration of AOA research into systems biology frameworks is a critical future direction.

Genome-scale metabolic models (GEMs), which are digital representations of an organism's entire metabolic network, can be used to simulate the effects of inhibiting multiple enzymes with AOA. glbrc.org By comparing the model's predictions with experimental data from AOA-treated cells, researchers can refine the model and gain a deeper understanding of metabolic network robustness and flexibility. tees.ac.ukglbrc.org Flux balance analysis (FBA), a mathematical technique used with GEMs, can predict how metabolic fluxes are rerouted throughout the network in response to AOA-induced inhibition. glbrc.orgnih.gov This approach can help generate new, testable hypotheses about how cells adapt to metabolic stress and identify non-obvious downstream consequences of enzyme inhibition, providing a holistic view of AOA's impact on cellular physiology.

Q & A

Q. How can researchers resolve contradictions in spectroscopic data during this compound characterization?

  • Methodological Answer : Conduct systematic error analysis by comparing experimental data (e.g., peak shifts in NMR) with computational simulations (DFT calculations). Use statistical tools (e.g., Chi-square tests) to evaluate discrepancies and refine sample preparation protocols to minimize impurities .

Q. What are the critical parameters for optimizing this compound crystallization?

  • Methodological Answer : Apply factorial design experiments to test variables (temperature, solvent polarity, cooling rates). Use response surface methodology (RSM) to identify optimal conditions and validate via X-ray diffraction (XRD) to confirm crystal structure .

Advanced Research Questions

Q. How can the Arithmetic Optimization Algorithm (AOA) improve reaction yield predictions for this compound synthesis?

  • Methodological Answer : Integrate AOA with kinetic models to explore multi-dimensional parameter spaces (e.g., reactant ratios, activation energies). Benchmark against genetic algorithms (GA) or particle swarm optimization (PSO) to assess convergence speed and accuracy. Validate predictions with lab-scale experiments .

Q. What strategies address discrepancies between computational predictions and experimental results in this compound’s thermodynamic properties?

  • Methodological Answer : Perform sensitivity analysis on force fields or basis sets used in molecular dynamics (MD) simulations. Compare results with calorimetry data (DSC/TGA) and refine computational models using Bayesian inference to account for experimental uncertainties .

Q. How can cross-disciplinary approaches enhance the functionalization of this compound for biomedical applications?

  • Methodological Answer : Combine synthetic chemistry with machine learning (ML) to predict bioactivity. Use in silico docking studies to screen derivatives for target binding, followed by in vitro assays (e.g., cytotoxicity testing). Ensure ethical compliance and data transparency through open-access repositories .

Methodological Frameworks Referenced

  • Experimental Design : PICOT framework for hypothesis structuring ; factorial design and RSM for optimization .
  • Data Analysis : Statistical validation (Chi-square, Bayesian inference) ; computational benchmarking (AOA vs. GA/PSO) .
  • Reproducibility : Documentation standards for raw data ; independent replication protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.